Dimethyl Citric acid
Description
The exact mass of the compound (R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHCBSQSYMFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229602 | |
| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53798-97-3 | |
| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC75822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure of 1,5-dimethyl citrate
An In-depth Technical Guide on 1,5-Dimethyl Citrate (B86180)
Introduction
1,5-Dimethyl citrate, systematically known as 2-hydroxy-1,2,3-propanetricarboxylic acid 1,3-dimethyl ester, is a diester derivative of citric acid.[1][2][3] This compound is of significant interest to the scientific community, serving as a versatile intermediate in chemical synthesis and demonstrating notable biological activity.[1][4] It is a key component in the production of more complex molecules, such as Mosapride Citric Amide.[3][4] Furthermore, recent research has highlighted its potential as a therapeutic agent due to its anti-inflammatory properties.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1,5-dimethyl citrate.
Chemical Identity and Structure
1,5-Dimethyl citrate is a tricarboxylic acid derivative where the two terminal carboxylic acid groups of citric acid are esterified with methyl groups.[1][6] This selective esterification leaves the central carboxylic acid group unmodified, a result of the terminal groups being more sterically accessible and reactive.[1]
Caption: Chemical structure of 1,5-dimethyl citrate.
Table 1: Chemical Identifiers for 1,5-Dimethyl Citrate
| Identifier | Value | Source(s) |
| IUPAC Name | 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid | [1][7][8] |
| Synonyms | sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester | [1][2][3][6][9][10] |
| CAS Number | 53798-96-2 | [1][2][3][6][9][10] |
| Molecular Formula | C₈H₁₂O₇ | [1][2][3][6][9][10] |
| Molecular Weight | 220.18 g/mol | [1][2][3][6][9][10] |
| Canonical SMILES | COC(=O)CC(CC(=O)OC)(C(=O)O)O | [7][8][9] |
| InChI Key | XLYPVOJLUJUWKA-UHFFFAOYSA-N | [7][8] |
Physicochemical Properties
1,5-Dimethyl citrate is typically supplied as a highly purified, white to off-white solid.[1][2][3][6] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [2][3][6] |
| Melting Point | >115°C (decomposes) | [2][3][6] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol (B129727) | [2][3][6] |
| Purity | ≥95% | [3][6][11] |
| Storage | Long-term storage is recommended at 2-8°C | [2][3][9] |
Spectroscopic Data
The identity and purity of 1,5-dimethyl citrate are confirmed through various spectroscopic techniques.[1]
Table 3: Spectroscopic Data for 1,5-Dimethyl Citrate
| Analytical Method | Details & Results | Source(s) |
| ¹H NMR | Chemical Shift (δ) ppm in DMSO-d6: 3.62 (s, 6H, -OCH₃), 2.93 (d, 2H, -CH₂-), 2.84 (d, 2H, -CH₂-). A distinctive chemical shift has also been noted at 2.1 ppm. | [11][12] |
| ¹³C NMR (Predicted) | Predicted Chemical Shift (δ) ppm: ~175 (C=O, Carboxylic acid), ~171 (C=O, Ester), ~73 (C-OH), ~52 (-OCH₃), ~43 (-CH₂-). | [12] |
| Mass Spectrometry | Used to confirm the molecular weight (220.18 g/mol ) and study fragmentation patterns. | [1][12] |
| Infrared (IR) (Predicted) | Predicted Absorption Bands (cm⁻¹): 3500-3300 (O-H stretch), 3000-2800 (C-H stretch), 1750-1730 (C=O ester stretch), 1730-1700 (C=O carboxylic acid stretch). | [12] |
Synthesis and Purification
The primary route for synthesizing 1,5-dimethyl citrate is the esterification of citric acid with methanol.[1][4] This can be achieved through acid catalysis or enzymatic processes. A significant challenge in the synthesis is controlling the reaction's selectivity to favor the formation of the desired diester over other possible mono-, di-, and trimethyl esters.[4][13]
Caption: General workflow for the synthesis and purification of 1,5-dimethyl citrate.[13]
Experimental Protocols
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent) with an excess of methanol.
-
Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or boric acid.
-
Reaction Conditions : Heat the mixture to reflux for several hours. To drive the equilibrium towards the product, water generated during the reaction can be removed using a Dean-Stark apparatus or molecular sieves.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[3][13]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Remove excess methanol under reduced pressure. The residue is then dissolved in a solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Reaction Setup : To a dry reaction vessel, add citric acid (1 equivalent), anhydrous methanol (2-5 equivalents), and an optional anhydrous solvent like toluene.
-
Water Removal : Add activated molecular sieves (10-20% w/w of citric acid) to absorb the water produced during esterification.
-
Catalysis : Place the vessel under an inert atmosphere (e.g., Nitrogen), bring the mixture to the desired temperature (40-60 °C) with stirring, and add an immobilized lipase (B570770) such as Candida antarctica Lipase B (Novozym® 435) (5-10% w/w of total substrates).
-
Reaction Time : Allow the reaction to proceed for 24-48 hours.
-
Workup : After the reaction, the enzyme is removed by filtration. The solvent and excess methanol are then evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.
Biological Activity and Signaling Pathways
1,5-Dimethyl citrate has demonstrated significant anti-inflammatory properties, particularly in macrophage-mediated inflammation.[1][2] Studies using RAW 264.7 mouse macrophages have shown that it can suppress the inflammatory response triggered by lipopolysaccharide (LPS).[1][2] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory mediators.[1] 1,5-Dimethyl citrate has been shown to inhibit this pathway.[2]
Caption: Inhibitory effect of 1,5-Dimethyl Citrate on the LPS-induced NF-κB signaling pathway.[2]
Experimental Protocol: In Vitro Anti-inflammatory Assay[2]
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Seed the cells in appropriate plates (e.g., 96-well for cytokine assays, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of 1,5-dimethyl citrate for 1-2 hours.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Analysis :
-
Nitric Oxide (NO) Production : Measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.
-
Cytokine Levels : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot : Analyze the protein expression levels of key components of the NF-κB pathway (e.g., p-IκBα, p-p65) in cell lysates to determine the extent of pathway inhibition.
-
Conclusion
1,5-Dimethyl citrate is a well-characterized derivative of citric acid with significant utility in synthetic chemistry and potential applications in pharmacology.[1] Its defined chemical and physical properties, established synthesis protocols, and role as a protected intermediate make it a valuable tool for researchers.[1] Furthermore, its demonstrated ability to suppress key pro-inflammatory pathways positions it as a promising lead compound for the development of new anti-inflammatory therapies.[1][2] This guide provides the foundational technical information required for professionals working with this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for 1,5-Dimethyl citrate (HMDB0304619) [hmdb.ca]
- 8. Showing Compound 1,5-Dimethyl citrate (FDB093570) - FooDB [foodb.ca]
- 9. 1,5-Dimethyl citrate | 53798-96-2 | FD22245 | Biosynth [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. 1,5-Dimethyl citrate | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Guide to Dimethyl Citric Acid Isomers for Advanced Research
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the isomers of dimethyl citric acid. Dimethyl citrate (B86180) isomers are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of their spectroscopic characteristics is crucial for accurate identification, characterization, and quality control. This document presents a compilation of available spectroscopic data, detailed experimental protocols, and visual workflows to support researchers in their scientific endeavors.
Spectroscopic Data of this compound Isomers
Table 1: ¹H NMR Spectroscopic Data for 1,5-Dimethyl Citrate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | Singlet | 6H | 2 x -OCH₃ (ester methyl groups) |
| ~2.80 | Doublet | 2H | -CH₂- (diastereotopic protons) |
| ~2.70 | Doublet | 2H | -CH₂- (diastereotopic protons) |
| Broad Singlet | 1H | -OH (hydroxyl group) | |
| Broad Singlet | 1H | -COOH (carboxylic acid proton) | |
| Solvent: DMSO-d₆. Chemical shifts are approximate and may vary depending on the solvent and concentration. |
Table 2: ¹³C NMR Spectroscopic Data for 1,5-Dimethyl Citrate
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~171 | C=O (Ester) |
| ~73 | C-OH (Tertiary alcohol) |
| ~52 | -OCH₃ (Methoxy) |
| ~43 | -CH₂- (Methylene) |
| Note: This data is predicted and should be confirmed with experimental results.[1] |
Table 3: Predicted Infrared (IR) Absorption Bands for 1,5-Dimethyl Citrate
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3300 | O-H stretch (hydroxyl) |
| 3300-2500 | O-H stretch (carboxylic acid) |
| 1735 | C=O stretch (ester) |
| 1710 | C=O stretch (carboxylic acid) |
| 1200-1000 | C-O stretch |
| Note: This data is predicted and should be confirmed with experimental results.[1] |
Table 4: Mass Spectrometry Data for 1,5-Dimethyl Citrate
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive or Negative | [M+H]⁺ or [M-H]⁻ | Molecular Ion |
| Note: The exact mass and fragmentation pattern are best determined experimentally.[1] |
Experimental Protocols
The synthesis and characterization of this compound isomers require precise experimental procedures. The following sections detail the methodologies for their synthesis, purification, and spectroscopic analysis.
Synthesis of this compound Isomers
The primary method for synthesizing dimethyl citrate isomers is the Fischer esterification of citric acid with methanol (B129727), typically in the presence of an acid catalyst.[2][3] The selective synthesis of a specific isomer is challenging due to the presence of three carboxylic acid groups with different steric and electronic environments. However, the formation of the symmetrical 1,5-diester is often favored under certain conditions.
Materials:
-
Citric acid (anhydrous)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure for Preferential Synthesis of 1,5-Dimethyl Citrate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in a molar excess of anhydrous methanol (e.g., 1:5 to 1:10 ratio of citric acid to methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to citric acid).
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound Isomers
The crude product from the synthesis will likely be a mixture of mono-, di-, and trimethylated citric acid, along with unreacted starting material. Purification is typically achieved by column chromatography.
Procedure:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the different esters.
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired dimethyl citrate isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Spectroscopic Analysis Protocols
Accurate spectroscopic analysis is critical for the identification and characterization of the purified dimethyl citrate isomers.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
2.3.2. Infrared (IR) Spectroscopy [1]
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
2.3.3. Mass Spectrometry (MS) [1]
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile (B52724) for Electrospray Ionization - ESI).
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of this compound isomers.
Caption: Workflow for the purification of this compound isomers.
Caption: Workflow for the spectroscopic analysis of this compound isomers.
References
Navigating the Solubility Landscape of Dimethyl Citric Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of dimethyl citric acid (also known as 1,5-dimethyl citrate), a key intermediate in organic synthesis and a compound of interest for its potential bioactive properties. This document is intended for researchers, scientists, and drug development professionals, providing available solubility data, detailed experimental protocols for determining solubility, and visualizations of relevant workflows and biological pathways.
Physicochemical Properties of this compound
This compound is a white to off-white solid with a molecular weight of 220.18 g/mol . Its esterified carboxyl groups alter its polarity compared to its parent compound, citric acid, influencing its solubility in various media.
Solubility Profile of this compound
The currently available solubility data for this compound is primarily qualitative or formulation-specific. The following table summarizes the existing information. It is important to note the general lack of precise, quantitative solubility data in common organic solvents at specified temperatures.
| Solvent/System | Temperature | Solubility | Data Type | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL | Quantitative | [1] |
| Methanol | Not Specified | Slightly Soluble | Qualitative | [1] |
| Water | Not Specified | 156 g/L | Predicted | [2] |
| Water | 60°C (with sonication and warming) | 5 mg/mL | Quantitative | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Quantitative (Formulation) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Quantitative (Formulation) | [1] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Quantitative (Formulation) | [1] |
Experimental Protocol for Determining Equilibrium Solubility
Given the limited publicly available quantitative data, researchers will likely need to determine the solubility of this compound in their solvents of interest. The following is a detailed protocol for the equilibrium solubility method, a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Separation and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing Experimental and Biological Frameworks
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a citrate (B86180) derivative might be involved, given the reported anti-inflammatory potential of such compounds.
Conclusion
Understanding the solubility of this compound is fundamental for its application in research and development. While a comprehensive quantitative dataset in various organic solvents is currently lacking in the public domain, the qualitative information and the detailed experimental protocol provided in this guide will empower researchers to fill these knowledge gaps. The continued investigation into the physicochemical properties of this compound will be crucial for unlocking its full potential in synthetic chemistry and drug discovery.
References
An In-depth Technical Guide to Dimethyl Citric Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethyl citric acid, focusing on its isomeric forms, synthesis, physicochemical properties, and applications in the scientific and pharmaceutical fields. Given that "this compound" can refer to several isomers depending on the esterification of citric acid's three carboxylic acid groups, this document will primarily address the two most prominent isomers: 1,2-dimethyl citrate (B86180) and 1,5-dimethyl citrate (also referred to as 1,3-dimethyl citrate or sym-dimethyl citrate).
Isomers of this compound
Citric acid is a tricarboxylic acid, offering three sites for esterification. The selective esterification to produce a dimethyl ester results in different isomers with distinct chemical structures and properties.
| Isomer Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2-Dimethyl Citrate | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | 53798-97-3[1][2][3] | C₈H₁₂O₇[1] | 220.18 |
| 1,5-Dimethyl Citrate | 1,3-Dimethyl Citrate; sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester | 53798-96-2[4][5][6][7] | C₈H₁₂O₇[4][5] | 220.18[4][5] |
Physicochemical Properties
The properties of dimethyl citrate isomers are crucial for their handling, storage, and application in experimental settings. 1,5-dimethyl citrate is typically a white to off-white solid.[4][8]
| Property | 1,5-Dimethyl Citrate | Reference(s) |
| Appearance | White to off-white solid | [4][9] |
| Melting Point | >115°C (decomposes) | [4][9] |
| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727) | [4][9] |
| Storage Temperature | 2-8°C | [6][7] |
| Purity | ≥95% | [4][7] |
Synthesis of this compound
The primary method for synthesizing dimethyl citrate is the acid-catalyzed esterification of citric acid with methanol.[8][10] The main challenge in this synthesis is controlling the selectivity to favor the desired diester over mono- and tri-ester byproducts.[10][11]
General Synthesis Pathway
The esterification reaction involves heating citric acid and methanol in the presence of an acid catalyst, with continuous removal of water to drive the reaction toward the products.[10]
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Synthesis of 1,5-Dimethyl Citrate
This protocol is designed to favor the formation of the symmetrical 1,5-diester.[11]
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Boric Acid
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent), methanol (2-3 equivalents), and boric acid (0.1-0.2 equivalents).[11]
-
Heat the mixture to reflux and stir. Monitor the reaction progress by TLC (DCM:MeOH:AcOH = 9:1:0.1).[11]
-
Once the reaction is complete, cool the mixture to room temperature.[11]
-
If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining citric acid.[11]
-
Wash the organic layer with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[11]
Protocol 2: Fischer Esterification using Sulfuric Acid
This is a more general method for esterification.
Materials:
-
Citric Acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Calcium Carbonate
Procedure:
-
Dissolve citric acid in methanol in a round-bottom flask.[9]
-
Slowly add concentrated sulfuric acid to the solution while stirring.[9]
-
Heat the mixture to reflux and maintain for 1 hour.[9]
-
Allow the reaction mixture to cool to room temperature.[9]
-
Add cold water to the flask with continuous stirring.[9]
-
Neutralize the solution by adding calcium carbonate until effervescence ceases.[9]
-
Filter the suspension to remove the precipitated calcium sulfate.[9]
-
Evaporate the filtrate to dryness under reduced pressure.[9]
-
The crude product can be further purified by flash chromatography on silica gel if required.[9]
Experimental Workflow
Applications in Research and Drug Development
This compound and its derivatives have applications in various fields, including pharmaceuticals and material science.
-
Pharmaceutical Intermediate: 1,5-Dimethyl citrate is a known intermediate in the synthesis of Mosapride Citric Amide, a pharmaceutical agent.[4][10] Its unique structure, with a free central carboxylic acid group, allows for further chemical modifications.[9]
-
Protected Form of Citric Acid: The ester groups in 1,5-dimethyl citrate act as protecting groups, enabling selective reactions at the unesterified central carboxyl and hydroxyl groups.[9]
-
Coordination Chemistry: It serves as a building block for creating more complex molecules, including those with applications in coordination chemistry, such as the synthesis of tin(II) citrate complexes.[9]
-
Deep Eutectic Solvents: A mixture of dimethylurea and citric acid can form a deep eutectic solvent, which acts as a green reaction medium and catalyst for various organic syntheses.[12]
-
Biomedical Applications: Citric acid itself is widely used in drug delivery systems due to its biocompatibility and biodegradability.[13] Its derivatives, like dimethyl citrate, are explored for similar purposes.
Signaling Pathways and Biological Activity
While research on the specific signaling pathways of dimethyl citrate is limited, the parent molecule, citric acid, is a central intermediate in the citric acid cycle (TCA cycle), a key metabolic pathway for energy production in aerobic organisms.[14][15]
Recent studies have begun to explore the biological activities of citric acid esters. For instance, 1,5-dimethyl citrate has been noted for its anti-inflammatory properties, particularly its effects on macrophage-mediated inflammation.[8] It has also been identified as a polycarboxylic acid found in urine and has been investigated for its antimicrobial activity against bacteria and yeast.[6]
The role of TCA cycle intermediates in cellular signaling is an active area of research. For example, citrate can be transported out of the mitochondria and converted to acetyl-CoA, which is a precursor for fatty acid synthesis.[14] High levels of cytosolic citrate can allosterically regulate enzymes involved in glycolysis.[14] Further research is needed to determine if and how dimethyl citrate isomers interact with these or other signaling pathways.
Conclusion
This compound, particularly its 1,5-isomer, is a valuable chemical intermediate with established synthesis protocols and emerging applications in pharmaceuticals and material science. Its utility as a protected form of citric acid allows for selective chemical modifications, making it a versatile building block in organic synthesis. While direct research into its interaction with signaling pathways is still developing, its relationship to the fundamental metabolite citric acid and its observed anti-inflammatory and antimicrobial properties suggest a promising area for future investigation by researchers and drug development professionals.
References
- 1. 1,2-Dimethyl Citrate | TRC-D122110-1G | LGC Standards [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound;53798-97-3, CasNo.53798-97-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. 1,5-Dimethyl citrate | 53798-96-2 | FD22245 | Biosynth [biosynth.com]
- 7. 1,5-Dimethyl Citrate | 53798-96-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Application or function of citric acid in drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Citric acid - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Dimethyl Citric Acid: From Molecular Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl citric acid, a diester derivative of the ubiquitous metabolic intermediate citric acid, is a molecule of significant interest in the fields of synthetic chemistry and pharmacology. With the molecular formula C8H12O7, this compound serves as a versatile building block and has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of this compound, focusing on the 1,5-isomer. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its applications in drug development, including its role as an intermediate and its mechanism of action in modulating inflammatory signaling pathways.
Chemical and Physical Properties
1,5-Dimethyl citrate (B86180) is typically a white to off-white solid. Its physicochemical properties are crucial for its handling, formulation, and application in various experimental settings.[1][2][3] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₇ | [3] |
| Molecular Weight | 220.18 g/mol | [3] |
| CAS Number | 53798-96-2 | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | >115 °C (decomposes) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [3] |
| Purity | ≥95% | [3] |
| Storage | Long-term: 4°C; Short-term: Room Temperature | [3] |
Synthesis and Purification
The most common method for the synthesis of 1,5-dimethyl citrate is the Fischer esterification of citric acid with methanol, utilizing an acid catalyst.[1][4] The selectivity for the 1,5-diester is achieved due to the lower steric hindrance of the terminal carboxylic acid groups compared to the central one.[5] Enzymatic synthesis offers a green alternative with high selectivity.[6]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a generalized procedure for the synthesis of 1,5-dimethyl citrate using an acid catalyst.
Materials:
-
Citric acid (anhydrous)
-
Methanol (anhydrous)
-
Boric Acid or p-Toluenesulfonic acid (catalyst)[7]
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of boric acid (0.1-0.2 equivalents) or p-toluenesulfonic acid.[7]
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude 1,5-dimethyl citrate by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[5]
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 1,5-dimethyl citrate.
Spectroscopic Characterization
The structural elucidation and confirmation of purity for 1,5-dimethyl citrate are typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data for 1,5-dimethyl citrate are summarized in Table 2. Experimental data indicates that the identity can be confirmed using ¹H NMR and ¹³C NMR in DMSO-d6.[3]
Table 2: Predicted NMR Spectroscopic Data for 1,5-Dimethyl Citrate
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Predicted Chemical Shift (δ) ppm | Assignment |
| 3.62 (s, 6H) | -OCH₃ | ~175 | C=O (Carboxylic acid) |
| 2.93 (d, 2H) | -CH₂- | ~171 | C=O (Ester) |
| 2.84 (d, 2H) | -CH₂- | ~73 | C-OH |
| ~52 | -OCH₃ | ||
| ~43 | -CH₂- | ||
| Note: Predicted data is based on typical chemical shifts for similar functional groups.[9] |
Experimental Protocol: NMR Data Acquisition
Objective: To determine the carbon-hydrogen framework of the molecule. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:
-
Weigh approximately 5-10 mg of purified 1,5-dimethyl citrate for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[9]
Biological Activity and Mechanism of Action
Recent studies have demonstrated the anti-inflammatory properties of 1,5-dimethyl citrate. It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of 1,5-Dimethyl Citrate
| Assay | Endpoint | Result |
| Nitric Oxide (NO) Production | IC₅₀ | 39.76 ± 0.16 µM |
| Interleukin-6 (IL-6) Production | Inhibition | Concentration-dependent decrease |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibition | Concentration-dependent decrease |
The mechanism of action for its anti-inflammatory effects involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation.[10][11]
NF-κB Signaling Pathway Inhibition
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and LPS. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 1,5-Dimethyl citrate is thought to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of dimethyl citric acid
An In-depth Technical Guide to the Fundamental Reactivity of 1,5-Dimethyl Citrate
Introduction
1,5-Dimethyl Citrate is a dicarboxylic acid methyl ester derived from citric acid, a central intermediate in cellular metabolism.[1] This structural modification, where the two terminal carboxylic acid groups of citric acid are converted into methyl esters, significantly alters the molecule's polarity, reactivity, and biological profile compared to its parent compound.[1][2] Found as a natural constituent in plants such as sea buckthorn (Hippophae rhamnoides), 1,5-Dimethyl Citrate has garnered attention for its dual role as a versatile chemical intermediate and a bioactive compound with notable anti-inflammatory properties.[1][3]
In synthetic chemistry, it serves as a valuable protected form of citric acid, enabling specific chemical transformations on the central carboxyl group before subsequent deprotection.[1] Its application as an intermediate in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide, underscores its industrial relevance.[1][2] From a biomedical perspective, research has demonstrated its ability to suppress inflammatory mediators in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.[1]
This technical guide provides a comprehensive overview of the fundamental reactivity of 1,5-Dimethyl Citrate, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1,5-Dimethyl Citrate provide a baseline for its application in research and development. Accurate identification and characterization rely on a combination of physical constants and spectroscopic data.
Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate
| Property | Value | Source(s) |
| CAS Number | 53798-96-2 | [4][5] |
| Molecular Formula | C₈H₁₂O₇ | [4][5] |
| Molecular Weight | 220.18 g/mol | [4][5] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | >115°C (decomposes) | [4][5] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol (B129727) | [4][5] |
| Purity | ≥95% | [4][5] |
| Synonyms | 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester; sym-Dimethyl Citrate | [4][5] |
Table 2: Spectroscopic Data for 1,5-Dimethyl Citrate
| Method | Assignment | Chemical Shift (δ) / Absorption | Source(s) |
| ¹H NMR | -OCH₃ (two symmetrical methoxy (B1213986) groups) | 3.62 ppm (Singlet, 6H) | [6] |
| -CH₂- (diastereotopic methylene (B1212753) protons) | 2.93 ppm (Doublet, 2H) | [6] | |
| -CH₂- (diastereotopic methylene protons) | 2.84 ppm (Doublet, 2H) | [6] | |
| ¹³C NMR (Predicted) | C=O (Carboxylic acid) | ~175 ppm | [6] |
| C=O (Ester) | ~171 ppm | [6] | |
| C-OH (Tertiary alcohol) | ~73 ppm | [6] | |
| -OCH₃ (Methoxy) | ~52 ppm | [6] | |
| -CH₂- (Methylene) | ~43 ppm | [6] | |
| IR (Predicted) | O-H stretch (Carboxylic acid & Alcohol) | 3500-3300 cm⁻¹ (broad) | [6] |
| C-H stretch | 3000-2850 cm⁻¹ | [6] | |
| C=O stretch (Ester) | ~1735 cm⁻¹ | [6] | |
| C=O stretch (Carboxylic acid) | ~1710 cm⁻¹ | [6] |
Core Reactivity and Key Transformations
The reactivity of 1,5-Dimethyl Citrate is defined by its three key functional groups: two methyl ester groups, a central carboxylic acid, and a tertiary hydroxyl group.
Synthesis via Esterification
The primary route for synthesizing 1,5-Dimethyl Citrate is the acid-catalyzed esterification of citric acid with methanol.[2] This reaction selectively targets the two terminal (β) carboxylic acid groups, which are more sterically accessible and kinetically favored for esterification under mild, acid-catalyzed conditions. A key challenge is achieving high selectivity for the desired diester, as the reaction can potentially yield a mixture of mono-, di-, and trimethyl esters.[2] Careful control of reaction conditions, such as the stoichiometry of reactants and continuous removal of water, is crucial to maximize the yield.[2]
Common side reactions include the dehydration of citric acid at elevated temperatures to form cis- and trans-aconitic acid, which can subsequently be esterified to form impurities.
Hydrolysis
As with other esters, the methyl ester groups of 1,5-Dimethyl Citrate can undergo hydrolysis in the presence of acid or base and water, cleaving the ester bonds to yield citric acid and two equivalents of methanol.[8] This reaction is fundamental to its role as a "protected" intermediate, as the ester groups can be removed after other desired chemical transformations have been performed.[1]
Reactions at the Central Carboxylic Acid
The presence of the unreacted central carboxylic acid group makes 1,5-Dimethyl Citrate a valuable protected intermediate in multi-step syntheses.[1] With the terminal carboxyl groups blocked as methyl esters, the central carboxyl group can be selectively targeted for reactions such as amidation or further esterification. This allows for the synthesis of complex, unsymmetrical derivatives of citric acid that would be difficult to produce otherwise.[1][2]
Thermal Decomposition
1,5-Dimethyl Citrate decomposes at temperatures above 115°C.[4][5] While specific studies on its decomposition products are limited, the thermal decomposition of its parent compound, citric acid, is well-documented. Citric acid begins to decompose above 175°C, typically via dehydration to form aconitic acid, which can further break down into other products.[9] The thermal decomposition of 1,5-Dimethyl Citrate is likely influenced by similar pathways, potentially involving the loss of methanol and decarboxylation.
Oxidation
The oxidation of 1,5-Dimethyl Citrate is not extensively detailed in the available literature. However, the reactivity of citric acid towards oxidizing agents suggests potential reaction sites. The parent acid can be oxidized to various products, including acetone (B3395972) and carbon dioxide, or oxalic acid, depending on the oxidant and reaction conditions.[10][11] The tertiary alcohol in 1,5-Dimethyl Citrate is a potential site for oxidation, though this is generally resistant under mild conditions.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of 1,5-Dimethyl Citrate.
Protocol 1: Synthesis of 1,5-Dimethyl Citrate via Acid-Catalyzed Esterification
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[2][7]
-
Materials: Anhydrous citric acid, anhydrous methanol, p-toluenesulfonic acid (p-TSA) or sulfuric acid, toluene (B28343), saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate, brine.
-
Apparatus: Three-neck round-bottom flask, magnetic stirrer, reflux condenser, Dean-Stark trap or water separator, heating mantle, separatory funnel.
-
Procedure:
-
To the three-neck flask, add citric acid (1 equivalent), methanol (2.5-4 equivalents), an acid catalyst (e.g., p-TSA, 1-2% by mass of citric acid), and a solvent for azeotropic water removal (e.g., toluene).[2]
-
Assemble the reflux condenser and Dean-Stark trap. Heat the mixture to reflux (typically 65-140°C).[2]
-
Continuously remove the water that forms as an azeotrope with the solvent via the Dean-Stark trap to drive the reaction to completion.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by measuring the volume of water collected.[2][7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
If a solvent like toluene was used, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid.[7] Repeat until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[7]
-
Protocol 2: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1,5-Dimethyl Citrate for ¹H NMR or 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty crystal should be recorded and subtracted.[6]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the sample in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.[6]
-
Data Acquisition: Introduce the sample into an ESI mass spectrometer via direct infusion or an LC system. Record the mass spectrum to determine the mass-to-charge ratio (m/z) and confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[6]
-
Biological Reactivity: Anti-inflammatory Signaling
Recent studies have highlighted the biological activity of 1,5-Dimethyl Citrate, particularly its potent anti-inflammatory effects.[1][3] In mouse macrophage cell lines (RAW 264.7), it has been shown to inhibit the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1]
The primary mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.[1] By inhibiting this pathway, 1,5-Dimethyl Citrate reduces the production of pro-inflammatory mediators, positioning it as a compound of interest for the development of new anti-inflammatory therapies.[1][3]
Conclusion
1,5-Dimethyl Citrate is a well-characterized derivative of citric acid with significant utility in both synthetic chemistry and pharmacology. Its fundamental reactivity is centered on its three distinct functional groups, allowing it to serve as a versatile protected intermediate for the synthesis of complex molecules. The established protocols for its selective synthesis and purification make it an accessible tool for researchers. Furthermore, its demonstrated biological activity in suppressing key pro-inflammatory pathways highlights its potential as a lead compound for the development of novel therapeutic agents, warranting further investigation by scientists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organic chemistry - What is produced when citric acid (powder form) is burned, is it safe? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
The Genesis of Versatility: An In-depth Technical Guide to the Discovery and History of Citric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of citric acid esters. From the initial isolation of their parent molecule, citric acid, to their contemporary applications as eco-friendly plasticizers and versatile excipients, this document traces the scientific and industrial journey of these significant compounds. It details the evolution of their synthesis, presents key quantitative data, and outlines experimental protocols for their preparation. This guide serves as a foundational resource for professionals in research, development, and manufacturing who utilize or are exploring the potential of citric acid esters.
Introduction: From Citrus Groves to Industrial Fermenters - The Story of Citric Acid
The history of citric acid esters is intrinsically linked to the discovery and mass production of citric acid itself. While citric acid is a naturally occurring compound found abundantly in citrus fruits, its journey to becoming a readily available industrial chemical was a pivotal precursor to the development of its ester derivatives.
The discovery of citric acid is credited to the 8th-century alchemist Jabir Ibn Hayyan.[1][2] However, it was not until 1784 that Swedish-German chemist Carl Wilhelm Scheele first isolated and crystallized citric acid from lemon juice.[2][3][4] For over a century, the isolation from citrus fruits, primarily lemons and limes, remained the principal method of production.[3] This process involved treating the fruit juice with calcium hydroxide (B78521) to precipitate calcium citrate (B86180), which was then treated with sulfuric acid to yield free citric acid.[3]
The late 19th and early 20th centuries marked a significant turning point with the advent of fermentation-based production methods. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar.[2][3] This discovery laid the groundwork for industrial-scale microbial production. The disruption of Italian citrus exports during World War I further catalyzed the need for an alternative production route.[3]
In 1917, American food chemist James Currie identified certain strains of the mold Aspergillus niger as highly efficient producers of citric acid.[2][3] This breakthrough was commercialized by the pharmaceutical company Pfizer, which began industrial-level production using this fermentation technique in 1919.[1][3] This method, which utilizes inexpensive sugar sources like molasses and corn starch, remains the dominant industrial route for citric acid production today.[3][4] Pfizer's success in fermentation technology drastically reduced the price of citric acid, making it a widely accessible commodity.[2]
The Dawn of Esterification: The Emergence of Citric Acid Esters
With the widespread availability of citric acid, chemists began to explore its potential as a versatile precursor for other organic compounds.[3][4] The esterification of citric acid's three carboxylic acid groups and its hydroxyl group opened up a new class of compounds with a diverse range of properties.
Citrate esters emerged as highly promising candidates due to their low toxicity, good compatibility with various polymers, and, eventually, their biodegradability. Companies like Morflex, Inc. (now part of Vertellus) and Jungbunzlauer have a long history in the production and development of citrate esters, marketing them under trade names such as Citroflex® and CITROFOL®.
Key Classes of Citric Acid Esters and Their Synthesis
The versatility of citric acid esters stems from the ability to modify their properties by changing the alcohol used in the esterification process and by acylating the hydroxyl group. The most commercially significant citric acid esters include triethyl citrate, tributyl citrate, and their acetylated derivatives.
Triethyl Citrate (TEC) and Tributyl Citrate (TBC)
Triethyl citrate and tributyl citrate are synthesized through the direct esterification of citric acid with ethanol (B145695) and n-butanol, respectively. This reaction is typically catalyzed by an acid, such as sulfuric acid, or through the use of solid acid catalysts like ion-exchange resins to minimize corrosion and simplify purification.
Acetylated Citric Acid Esters: Acetyl Triethyl Citrate (ATEC) and Acetyl Tributyl Citrate (ATBC)
To further modify their properties, particularly to enhance their compatibility with certain polymers and reduce their migration, triethyl citrate and tributyl citrate can be acetylated. This process involves reacting the hydroxyl group of the citrate ester with acetic anhydride (B1165640).
Quantitative Data of Key Citric Acid Esters
The physical and chemical properties of citric acid esters are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for some of the most common citric acid esters.
| Property | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) | Acetyl Triethyl Citrate (ATEC) | Acetyl Tributyl Citrate (ATBC) |
| Molecular Formula | C₁₂H₂₀O₇ | C₁₈H₃₂O₇ | C₁₄H₂₂O₈ | C₂₀H₃₄O₈ |
| Molecular Weight ( g/mol ) | 276.29 | 360.44 | 318.32 | 402.48 |
| Boiling Point (°C) | 294 | 234 (at 17 mmHg) | ~305 | 172-174 (at 1 mmHg) |
| Melting Point (°C) | -55 | -80 | - | -80 |
| Density (g/cm³ at 20°C) | 1.1369 | 1.043 | 1.135 | 1.045 - 1.055 |
| Solubility in Water | 6.5 g/100 mL | Insoluble | - | Insoluble |
| Solubility in Organic Solvents | Miscible with ethanol, ether | Soluble in most organic solvents | - | Soluble in alcohols and organic solvents |
Table 1: Physical Properties of Common Citric Acid Esters
| Property | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) | Acetyl Triethyl Citrate (ATEC) | Acetyl Tributyl Citrate (ATBC) |
| Flash Point (°C) | 155 | 185 | 188 | 204 |
| Refractive Index (at 20°C) | 1.440-1.442 | 1.443-1.445 | 1.432-1.441 | 1.441-1.442 |
Table 2: Safety and Optical Properties of Common Citric Acid Esters
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key citric acid esters. These protocols are based on established laboratory and industrial practices.
Synthesis of Tributyl Citrate (TBC)
Objective: To synthesize tributyl citrate via direct esterification of citric acid with n-butanol.
Materials:
-
Citric acid (anhydrous)
-
n-butanol
-
Catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin)
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus with a condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the round-bottom flask, add citric acid, a molar excess of n-butanol (typically a 1:4 molar ratio of citric acid to n-butanol), the catalyst (e.g., 1-2% by weight of citric acid), and toluene.
-
Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), saturated sodium chloride solution, and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator to yield the crude tributyl citrate.
-
For higher purity, the product can be further purified by vacuum distillation.
Synthesis of Acetyl Tributyl Citrate (ATBC)
Objective: To synthesize acetyl tributyl citrate by acetylating the hydroxyl group of tributyl citrate.
Materials:
-
Tributyl citrate (synthesized as per protocol 5.1 or commercially sourced)
-
Acetic anhydride
-
Catalyst (e.g., a small amount of sulfuric acid or a solid acid catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer, heating mantle, and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the round-bottom flask, combine tributyl citrate and a slight molar excess of acetic anhydride.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 100-120°C for a specified period (e.g., 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a separatory funnel containing 5% sodium bicarbonate solution to neutralize the excess acetic anhydride and the catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with saturated sodium chloride solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove any residual volatile components under reduced pressure using a rotary evaporator to obtain the final product, acetyl tributyl citrate.
Visualizing the Process: Experimental Workflows
The synthesis of citric acid esters can be visualized as a series of interconnected steps, from the raw materials to the final purified product.
Caption: A generalized workflow for the production of citric acid esters.
References
Methodological & Application
Application Notes and Protocols for the Selective Esterification of Citric Acid to 1,5-Dimethyl Citrate
Introduction
1,5-Dimethyl citrate (B86180) is a valuable chemical intermediate derived from the selective esterification of citric acid.[1] As a derivative of a naturally occurring tricarboxylic acid, it serves as a protected form of citric acid in organic synthesis, allowing for chemical modifications at the central carboxylic acid and hydroxyl groups.[1][2] This unique structure makes it a key building block in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide.[1][3] The primary challenge in its synthesis lies in achieving high selectivity for the esterification of the two terminal carboxylic acid groups while leaving the central one free.[3] This document provides detailed protocols for two effective methods for the selective synthesis of 1,5-dimethyl citrate: acid-catalyzed esterification and enzymatic esterification.
Physicochemical and Spectroscopic Data of 1,5-Dimethyl Citrate[2][4]
| Property | Value |
| CAS Number | 53798-96-2 |
| Molecular Formula | C₈H₁₂O₇ |
| Molecular Weight | 220.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >115 °C (decomposes) |
| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727) |
| ¹H NMR (DMSO-d₆) | Chemical shifts corresponding to the methyl and methylene (B1212753) protons. |
| ¹³C NMR (DMSO-d₆) | Chemical shifts corresponding to the carbonyl, quaternary, methylene, and methyl carbons. |
| Mass Spectrometry | Consistent with the molecular formula C₈H₁₂O₇. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, and C=O stretching vibrations. |
| TLC Conditions | SiO₂; Dichloromethane:Methanol:Acetic Acid = 9:1:0.1; Rf=0.70 |
Method 1: Acid-Catalyzed Selective Esterification
This method utilizes an acid catalyst to promote the esterification of citric acid with methanol. The choice of catalyst is crucial for achieving high selectivity towards the 1,5-diester. Boric acid is noted to selectively catalyze the esterification of the terminal carboxylic acid groups.[4]
Experimental Protocol
Materials:
-
Citric Acid (anhydrous)
-
Methanol (anhydrous)
-
Boric Acid (or p-toluenesulfonic acid/sulfuric acid)[1][4][5]
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Standard laboratory glassware: three-neck flask, reflux condenser, Dean-Stark apparatus, magnetic stirrer, separatory funnel, rotary evaporator.[3]
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add citric acid (1 equivalent) and methanol (2-4 equivalents).[3] Add a suitable solvent like toluene to facilitate azeotropic water removal.
-
Catalyst Addition: Add the acid catalyst. For selective esterification, boric acid is recommended.[4] If using p-toluenesulfonic acid or sulfuric acid, add a catalytic amount.[1][5]
-
Esterification: Heat the reaction mixture to reflux. The temperature will typically be in the range of 65-140°C, depending on the solvent used.[3] Continuously remove the water produced during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.[1][3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[6][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.[4]
-
Neutralization and Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid. Repeat the wash until no more CO₂ evolution is observed.[5][7]
-
Washing and Drying: Wash the organic layer with water and then with brine to remove residual salts and water.[5][7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 1,5-dimethyl citrate.[7] The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]
Quantitative Data Summary for Acid-Catalyzed Esterification
| Parameter | Value/Range | Notes |
| Citric Acid:Methanol Molar Ratio | 1:2 to 1:4 | A slight excess of methanol can help drive the reaction.[3] |
| Catalyst Loading | 0.5-2% (by mass of citric acid) | For catalysts like sulfuric acid or p-TSA.[3] Boric acid may require different loading. |
| Reaction Temperature | 65-140 °C | Dependent on the boiling point of the solvent used for azeotropic distillation.[3] |
| Reaction Time | Several hours | Reaction progress should be monitored by TLC.[1][5] |
Method 2: Enzymatic Selective Esterification
Enzymatic synthesis offers a green and highly selective alternative for producing 1,5-dimethyl citrate. Immobilized Candida antarctica Lipase (B570770) B (CALB), such as Novozym® 435, is a commonly used biocatalyst for this reaction, operating under mild conditions.[8]
Experimental Protocol
Materials:
-
Citric Acid (anhydrous)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Toluene (anhydrous, optional solvent)
-
Molecular Sieves (3Å, activated)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel with magnetic stirrer and temperature control
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add citric acid (1 equivalent) and methanol (2-5 equivalents).[8] Anhydrous toluene can be used as a solvent if the reaction is not performed solvent-free.
-
Water Removal: Add activated molecular sieves (10-20% w/w of citric acid) to the mixture to adsorb the water produced during esterification.[8]
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere of nitrogen or argon.[8]
-
Enzyme Addition: Bring the reaction mixture to the desired temperature (40-60 °C) with stirring. Add the immobilized lipase (5-10% w/w of total substrates).[8]
-
Reaction: Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.[8]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.[8]
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Work-up and Purification: Dissolve the crude product in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted citric acid, followed by a brine wash.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl citrate.[8] For higher purity, perform silica gel column chromatography.[8]
Quantitative Data Summary for Enzymatic Esterification
| Parameter | Value/Range | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) | [8] |
| Substrates | Citric Acid, Methanol | [8] |
| Methanol:Citric Acid Molar Ratio | 2:1 to 5:1 | [8] |
| Enzyme Load | 5-10% (w/w of substrates) | [8] |
| Temperature | 40-60 °C | [8] |
| Reaction Time | 24-48 hours | [8] |
| Solvent | Toluene or solvent-free | [8] |
Experimental Workflow and Logic Diagrams
Caption: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.
Troubleshooting and Considerations
-
Side Reactions: The primary side reaction in acid-catalyzed esterification is the formation of other esters (monomethyl and trimethyl citrate) and dehydration of citric acid to aconitic acid at higher temperatures.[9] The selectivity for 1,5-dimethyl citrate is favored by the higher steric hindrance of the central carboxylic acid group.[5]
-
Water Removal: Efficient removal of water is critical to drive the reaction equilibrium towards the formation of the ester.[1][3] This can be achieved azeotropically with a Dean-Stark apparatus or by using drying agents like molecular sieves in enzymatic reactions.[8][9]
-
Purification Challenges: The various citrate esters can have similar polarities, which may complicate purification by column chromatography. Careful selection of the eluent system and potentially using gradient elution can improve separation.[4]
-
Product Stability: 1,5-Dimethyl citrate can be susceptible to hydrolysis back to citric acid and methanol, especially in the presence of acid or base at elevated temperatures.[7] It is recommended to store the purified product at 2-8°C.[7]
References
Application Notes and Protocols for the Preparation and Use of Dimethylurea/Citric Acid-Based Deep Eutectic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Eutectic Solvents (DESs) are emerging as a novel class of green solvents with wide-ranging applications in chemical synthesis, catalysis, and drug delivery. Comprising a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), these systems exhibit a significant depression in melting point compared to their individual components, leading to the formation of a liquid at or near room temperature. This document provides detailed application notes and protocols for the preparation and utilization of a specific Type III DES composed of N,N'-dimethylurea (DMU) as the HBA and citric acid (CA) as the HBD.
This DES system is of particular interest due to the biocompatibility and low cost of its components. Citric acid is a natural, non-toxic organic acid, while dimethylurea is a simple and effective hydrogen bond acceptor. The resulting DES possesses a tunable polarity and a high capacity for hydrogen bonding, making it a promising medium for various applications, including as a green reaction medium and as a vehicle for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Deep eutectic solvents enhance the solubility of poorly soluble drugs by forming mixtures of an HBA and an HBD in varying ratios through stirring, resulting in clear, homogeneous liquids with significantly higher solubility capacity compared to water.[1]
Physicochemical Properties
| Molar Ratio (DMU:CA) | Mass Ratio (DMU:CA) | Melting Point (°C) | Appearance |
| 6:4 | ~1.5:1 | ~100 | Clear, colorless liquid |
| - | 2:1 | ~80 | Clear liquid |
| - | 1.5:1 | ~80 | Clear liquid |
| - | 1:1 | ~80 | Clear liquid |
| - | 1:1.5 | ~80 | Clear liquid |
| - | 1:2 | ~80 | Clear liquid |
Note: The melting points are approximate and represent the temperature at which a clear liquid is formed. The exact eutectic point and phase diagram for the DMU/CA system require further experimental determination.
Experimental Protocols
Protocol 1: Preparation of N,N'-Dimethylurea/Citric Acid DES (6:4 Molar Ratio)
This protocol describes the preparation of a DMU/CA DES with a 6:4 molar ratio, which has been utilized as an efficient and recyclable catalytic medium for organic synthesis.[2]
Materials:
-
N,N'-Dimethylurea (DMU)
-
Citric Acid (CA)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Weigh the appropriate amounts of N,N'-dimethylurea and citric acid to achieve a 6:4 molar ratio.
-
Combine the two solid components in a clean, dry glass vial or round-bottom flask equipped with a magnetic stir bar.
-
Heat the mixture to 100 °C with continuous stirring.[2]
-
Continue heating and stirring until a clear, colorless, and homogeneous liquid is formed.[2]
-
Once the DES is formed, it can be cooled to room temperature for storage or used directly in subsequent applications.
Caption: Experimental workflow for the preparation and application of DMU/CA DES.
Protocol 2: Determination of Drug Solubility in DMU/CA DES
This protocol outlines a general procedure for evaluating the potential of DMU/CA DES to enhance the solubility of a poorly water-soluble drug, adapted from the widely used shake-flask method.[3][4]
Materials:
-
Prepared N,N'-dimethylurea/Citric Acid DES
-
Active Pharmaceutical Ingredient (API) of interest
-
Small, sealed vials
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and appropriate solvents for analysis
Procedure:
-
Add an excess amount of the API to a known volume or weight of the prepared DMU/CA DES in a sealed vial.
-
Tightly cap the vial to prevent any compositional changes due to moisture absorption.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the sample to confirm the presence of undissolved solid, indicating that saturation has been achieved.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved API.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
-
Quantify the concentration of the dissolved API in the diluted sample using a pre-validated analytical method.
-
Calculate the solubility of the API in the DMU/CA DES, typically expressed in mg/mL or mol/L.
Caption: Workflow for determining drug solubility in DMU/CA DES.
Application in Drug Development: Solubility Enhancement
The unique solvent properties of DESs, including their ability to form multiple hydrogen bonds, make them attractive for enhancing the solubility of APIs with poor aqueous solubility. While specific quantitative data for the solubility enhancement of drugs in DMU/CA DES is limited in publicly available literature, the general principle holds promise. The acidic nature of the citric acid component can be particularly beneficial for dissolving basic drugs.
The mechanism of solubility enhancement in DESs is multifactorial and can include:
-
Hydrogen Bonding: The extensive hydrogen bond network within the DES can interact favorably with the functional groups of the drug molecule.
-
Polarity Matching: The polarity of the DES can be tuned by altering the molar ratio of the components to better match that of the drug.
-
Disruption of Crystal Lattice: The DES can effectively solvate the drug molecules, overcoming the crystal lattice energy that hinders dissolution in aqueous media.
Conceptual Phase Diagram of a Deep Eutectic System
A phase diagram graphically represents the physical states of a substance under different conditions of temperature and composition. For a binary system forming a DES, the phase diagram illustrates the significant depression of the freezing point.
// Nodes for the axes origin [pos = "0,0!"]; x_axis [pos = "6,0!"]; y_axis [pos = "0,4!"];
// Axis labels xlabel [label = "Mole Fraction of Citric Acid", pos = "3,-0.5!", shape = "none", fontcolor = "#202124"]; ylabel [label = "Temperature (°C)", pos = "-1,2!", shape = "none", fontcolor = "#202124"];
// Melting points of pure components mp_dmu [label = "Tm (DMU)", pos = "0,3!", shape = "none", fontcolor = "#202124"]; mp_ca [label = "Tm (CA)", pos = "6,2.5!", shape = "none", fontcolor = "#202124"]; p_dmu [pos = "0,3!", shape = "circle", style = "filled", fillcolor = "#EA4335", label=""]; p_ca [pos = "6,2.5!", shape = "circle", style = "filled", fillcolor = "#EA4335", label=""];
// Eutectic point eutectic [label = "Eutectic Point", pos = "3,0.5!", shape = "none", fontcolor = "#202124"]; p_eutectic [pos = "3,0.5!", shape = "circle", style = "filled", fillcolor = "#34A853", label=""];
// Phase boundaries p_dmu -> p_eutectic [color = "#4285F4", penwidth = 2]; p_ca -> p_eutectic [color = "#4285F4", penwidth = 2]; p_eutectic -- "3,0!" [style=dashed, color="#FBBC05"]; p_eutectic -- "0,0.5!" [style=dashed, color="#FBBC05"];
// Phase labels liquid [label = "Liquid", pos = "3,2!", shape = "none", fontcolor = "#202124"]; solid_dmu_liquid [label = "Solid DMU + Liquid", pos = "1.5,1.75!", shape = "none", fontcolor = "#202124"]; solid_ca_liquid [label = "Solid CA + Liquid", pos = "4.5,1.5!", shape = "none", fontcolor = "#202124"]; solid_dmu_ca [label = "Solid DMU + Solid CA", pos = "3,-0.2!", shape = "none", fontcolor = "#202124"];
// Axes origin -> x_axis [label = "1.0", pos = "6,-0.25!", shape = "none", fontcolor = "#202124"]; origin -> y_axis; } enddot
Caption: A representative solid-liquid phase diagram for a binary deep eutectic system.
The diagram illustrates that the melting point of the mixture of N,N'-dimethylurea and citric acid is significantly lower than the melting points of the individual pure components. The lowest melting point of the mixture is the eutectic point.
Conclusion
The deep eutectic solvent system based on N,N'-dimethylurea and citric acid presents a promising green alternative to conventional organic solvents. Its ease of preparation, tunable properties, and the biocompatibility of its components make it a valuable tool for researchers in both academia and the pharmaceutical industry. While further research is needed to fully characterize the physicochemical properties of this DES at various molar ratios and to explore its full potential in drug delivery, the provided protocols offer a solid foundation for its synthesis and application in enhancing the solubility of poorly soluble drugs.
References
Application Notes and Protocols: Citric Acid Derivatives in Polymer Chemistry
Introduction
Citric acid, a ubiquitous natural product, serves as a versatile and biocompatible monomer in the synthesis of a wide range of polymers with significant applications in the biomedical and materials science fields. Its trifunctional nature, possessing three carboxylic acid groups and one hydroxyl group, allows for the formation of crosslinked polyester (B1180765) networks. While direct polymerization of citric acid with diols is a common and well-documented approach, the use of its esterified derivatives, such as dimethyl citrate (B86180), as primary monomers for polymerization is less prevalent in the literature. This document focuses on the application of citric acid and its derivatives in polymer chemistry, providing detailed protocols and application notes for researchers, scientists, and drug development professionals. The primary focus will be on polymers derived directly from citric acid, with clarification on the role of its esters.
Clarification on Dimethyl Citric Acid
The search for the direct use of this compound as a primary monomer in polymerization did not yield extensive results. The literature predominantly describes the synthesis of polymers using citric acid as the trifunctional monomer. Dimethyl citrate, specifically 1,5-dimethyl citrate, is more commonly synthesized as an intermediate for pharmaceutical agents like Mosapride Citric Amide.[1][2] The esterification of citric acid to its dimethyl ester is a key step in certain chemical syntheses but does not appear to be a common starting point for creating the main polymer backbone in the same way citric acid is.[1] Therefore, these notes will focus on the well-established use of citric acid in creating biodegradable and biocompatible polymers.
Applications of Citric Acid-Based Polymers
Citric acid-derived polymers, particularly biodegradable elastomers, have garnered significant attention for various biomedical applications due to their tunable mechanical properties, biocompatibility, and biodegradability.[3][4]
Key Application Areas:
-
Tissue Engineering: These polymers are used to create scaffolds for engineering soft tissues such as blood vessels and cartilage.[4][5] Their elastomeric nature allows them to mimic the mechanical properties of native tissues.
-
Drug Delivery: The polymer matrix can be designed to encapsulate and release therapeutic agents in a controlled manner.[5][6]
-
Biomedical Devices: They are utilized as coatings for medical implants and in the fabrication of orthopedic fixation devices.[5]
-
Bioimaging: The development of biodegradable photoluminescent polymers (BPLPs) from citric acid has opened up possibilities for in vivo imaging applications.[5]
-
Superabsorbent Polymers (SAPs): Citric acid can be used as a biobased monomer or cross-linker to synthesize SAPs for applications in agriculture and hygiene products.[7]
Quantitative Data on Citric Acid-Based Polymers
The properties of citric acid-based polymers can be tailored by adjusting the monomer ratios, crosslinking density, and synthesis conditions. The following tables summarize key quantitative data from the literature.
Table 1: Mechanical Properties of Photocrosslinked Poly(octamethylene maleate (B1232345) citrate) (POMC) [3]
| Property | Value Range |
| Initial Modulus (MPa) | 0.07 - 1.3 |
| Elongation at Break (%) | 38 - 382 |
| Molecular Mass (Da) | 701 - 1291 |
Table 2: Thermal Properties of Glycerol and Citric Acid-Based Polyesters [6]
| Polymer Composition (Glycerol:Citric Acid) | Reaction Time (hr) | Initial Decomposition Temperature (°C) |
| 1:1 | 0.5 | ~190 |
| 1:1 | 1.0 | ~200 |
| 1:1 | 3.0 | >200 |
| With Gentamicin (1.6:1) | 7 | Lower than control |
| With Gentamicin (1.6:1) | 15 | Lower than control |
| With Gentamicin (1.6:1) | 48 | Lower than control |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,8-octanediol-co-citric acid) (POC) Pre-polymer
This protocol describes the synthesis of a pre-polymer that can be further crosslinked to form an elastomer.[8]
Materials:
-
Citric acid
-
1,8-octanediol
-
250 mL three-neck round-bottom flask
-
Inlet and outlet adapters
-
Stirring apparatus
-
Silicon oil bath
-
Nitrogen gas source
Procedure:
-
To a 250 mL three-neck round-bottom flask, add 19.212 g of citric acid and 14.623 g of 1,8-octanediol.
-
Fit the flask with an inlet adapter for nitrogen and an outlet adapter.
-
Place the flask in a silicon oil bath and begin stirring.
-
Heat the mixture to 160-165 °C to melt the reactants (approximately 15 minutes).
-
Once melted, lower the temperature to 140 °C.
-
Continue stirring at 140 °C for 1 hour to form the pre-polymer.
-
Maintain a continuous flow of nitrogen gas throughout the reaction.
-
The resulting pre-polymer can be stored for post-polymerization.
Protocol 2: Post-Polymerization of POC Pre-polymer
This protocol describes the thermal crosslinking of the POC pre-polymer to form the final elastomeric polymer.[8]
Materials:
-
POC pre-polymer from Protocol 1
-
Oven or vacuum oven
-
Molds (e.g., PTFE)
Procedure:
-
Pour the POC pre-polymer into desired molds.
-
Place the molds in an oven for post-polymerization.
-
The curing process can be carried out under various conditions to achieve different crosslinking densities and mechanical properties. A typical procedure involves:
-
Heating at 80 °C for 6 hours.
-
Followed by 120 °C for 4 hours without vacuum.
-
Finally, 120 °C for 14 hours under vacuum.
-
-
After curing, allow the polymer to cool to room temperature before removal from the molds.
Protocol 3: Synthesis of Poly(ethylene glycol) maleate citrate (PEGMC)
This protocol outlines the one-pot synthesis of an in situ crosslinkable biodegradable polymer.[5]
Materials:
-
Citric acid
-
Maleic acid
-
Poly(ethylene glycol) (PEG)
-
Reaction vessel with stirring and heating capabilities
-
(No organic solvents or catalysts are required)
Procedure:
-
Determine the desired molar ratio of citric acid, maleic acid, and PEG. The mechanical properties and degradation rate of the final hydrogel are highly dependent on this ratio.
-
Combine the monomers in a reaction vessel.
-
Heat the mixture while stirring to initiate polycondensation. The reaction is typically carried out at elevated temperatures (e.g., 120-160 °C).
-
Continue the reaction until the desired pre-polymer viscosity is achieved. The progress of the reaction can be monitored by techniques such as Fourier Transform Infrared (FT-IR) spectroscopy to observe the formation of ester bonds.
-
The resulting PEGMC pre-polymer is water-soluble and can be crosslinked in situ.
Visualizations
Caption: General workflow for the synthesis of citric acid-based polyester elastomers.
Caption: In situ hydrogel formation from PEGMC pre-polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20090325859A1 - Citric acid polymers - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of Dimethyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citrate (B86180), a diester of citric acid, is a molecule of increasing interest in metabolic studies and pharmaceutical development.[1] Accurate and reliable quantification of dimethyl citrate is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological significance. These application notes provide detailed protocols for the quantitative analysis of dimethyl citrate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most common and effective methods for its quantification.[1]
Analytical Methods
The choice of analytical method for dimethyl citrate quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like dimethyl citrate, a derivatization step is necessary to increase volatility and thermal stability. This method offers high sensitivity and selectivity.[1]
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of moderately polar to nonpolar compounds. Coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC provides a robust and reliable method for dimethyl citrate analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are based on established principles for similar analytes and should serve as a benchmark for method validation.
Table 1: GC-MS Method Performance
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Linearity Range | Analyte dependent | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio of 3:1 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio of 10:1 | 1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.5 - 104.3% |
| Precision (% RSD) | ≤ 15% | Intra-day: ≤ 5%, Inter-day: ≤ 10% |
Table 2: HPLC-UV Method Performance
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Linearity Range | Analyte dependent | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2%[2] | Intra-day: ≤ 1.5%, Inter-day: ≤ 1.8% |
Experimental Protocols and Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the quantification of dimethyl citrate in a biological matrix (e.g., plasma, urine) following a derivatization step.
1. Sample Preparation:
-
Extraction: To 100 µL of the sample, add 400 µL of a cold extraction solvent (e.g., acetonitrile (B52724)/methanol, 80:20 v/v).
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled dimethyl citrate).
-
Protein Precipitation: Vortex the mixture and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst (e.g., pyridine).[1]
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized dimethyl citrate and the internal standard.[1]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reverse-phase HPLC method for the direct quantification of dimethyl citrate.
1. Sample Preparation:
-
Dilution: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Internal Standard: Add an internal standard to all samples, calibration standards, and quality controls.
-
Protein Precipitation (if necessary): For protein-rich samples, add a precipitation agent like acetonitrile (3:1, v/v), vortex, and centrifuge to remove precipitated proteins.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid, pH 2.5-3.0). A typical starting point could be 30% acetonitrile, increasing to 70% over 15 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: As dimethyl citrate lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.[2]
-
Injection Volume: 10 µL.[2]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of dimethyl citrate reference standard in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.[2]
-
Sample Solution: Prepare the sample as described in the sample preparation section. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be required.[2]
Signaling Pathway: Inhibition of NF-κB by Dimethyl Fumarate (B1241708)
Dimethyl fumarate (DMF), a related compound to dimethyl citrate, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Mechanism of Action:
-
Stimulus: Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like cytokines and chemokines.
-
Inhibition by DMF: Dimethyl fumarate is believed to inhibit this pathway by covalently modifying a cysteine residue on the p65 subunit of NF-κB. This modification prevents the nuclear translocation and DNA binding of NF-κB, thereby suppressing the inflammatory response.
References
Application Note and Protocol for HPLC Analysis of Dimethyl Citric Acid Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citric acid, a diester of citric acid, is a molecule of interest in pharmaceutical and chemical research due to its potential applications as a prodrug, intermediate, or specialty chemical. Accurate determination of its purity is critical for quality control, stability studies, and ensuring reliable experimental outcomes. This document provides a detailed protocol for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC). The described method is designed to be stability-indicating, allowing for the separation of this compound from its potential impurities and degradation products, including citric acid, monomethyl citrate (B86180), and trimethyl citrate.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) allows for the separation of the moderately nonpolar this compound from the more polar citric acid and monomethyl citrate, as well as the less polar trimethyl citrate. The analytes are detected by their absorbance in the low UV region, characteristic of the ester and carboxylic acid functional groups. Quantification is performed by comparing the peak area of the analyte to that of a reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (purity ≥ 99.5%)
-
Citric Acid Reference Standard
-
Monomethyl Citrate Reference Standard
-
Trimethyl Citrate Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.8)
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solutions: Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Solution: Prepare a solution containing this compound (100 µg/mL), citric acid (10 µg/mL), and monomethyl citrate (10 µg/mL) in the diluent.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ buffer (pH 2.8)B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Data Presentation
System Suitability
The system suitability was assessed by injecting the system suitability solution six times. The results should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Dimethyl Citrate) | ≤ 2.0 | e.g., 1.1 |
| Theoretical Plates (Dimethyl Citrate) | ≥ 2000 | e.g., 6500 |
| Resolution (Citric Acid / Monomethyl Citrate) | ≥ 2.0 | e.g., 2.5 |
| Resolution (Monomethyl Citrate / Dimethyl Citrate) | ≥ 2.0 | e.g., 3.1 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | e.g., 0.8% |
Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Impurity Profile
| Impurity | Retention Time (min) (Approx.) | Specification |
| Citric Acid | e.g., 3.5 | ≤ 0.2% |
| Monomethyl Citrate | e.g., 6.8 | ≤ 0.5% |
| This compound | ** e.g., 10.2 ** | ≥ 99.0% |
| Trimethyl Citrate | e.g., 14.5 | ≤ 0.3% |
| Unknown Impurities | Varies | ≤ 0.1% each |
| Total Impurities | - | ≤ 1.0% |
Mandatory Visualization
The Role of Citric Acid in Metal-Organic Framework (MOF) Synthesis: Application Notes and Protocols
Disclaimer: Extensive research did not yield specific information on the role of dimethyl citric acid in the synthesis of metal-organic frameworks (MOFs). The following application notes and protocols are based on the well-documented role of citric acid , a closely related molecule, which serves as both a linker and a modulator in MOF synthesis. This information is intended to provide valuable insights for researchers, scientists, and drug development professionals working in this field.
Application Notes
Citric acid, a tricarboxylic acid, offers versatile functionalities in the synthesis of MOFs. Its multiple coordination sites allow it to act as a structural linker, forming the backbone of the framework, or as a modulating agent, influencing the crystallinity, size, and defectivity of the resulting MOF crystals.
Citric Acid as a Linker
When used as a primary organic linker, citric acid can coordinate with metal ions to form novel MOFs with unique properties. The presence of three carboxylate groups and a hydroxyl group allows for the formation of complex and robust framework structures.
Key Applications:
-
Controlled Release Systems: MOFs synthesized with citric acid have been investigated for the controlled release of nutrients in agricultural applications. For instance, novel MOFs fabricated using ferric chloride, phosphoric acid, citric acid, and urea (B33335) under hydrothermal conditions have demonstrated slow-release longevity of over 100 days[1].
-
Catalysis: Copper-citric acid MOFs (Cu-CA-MOFs) have been synthesized and utilized as efficient heterogeneous catalysts. These MOFs have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions and the chemoselective oxidation of sulfides[2].
Citric Acid as a Modulator
In MOF synthesis, modulators are molecules that compete with the primary linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to more ordered and larger crystals. Citric acid is an effective modulator due to its strong chelation capability with metal ions.
Key Effects and Applications:
-
Control of Particle Size and Morphology: The addition of citric acid as a modulator can tune the particle size of MOFs. For example, in the synthesis of HKUST-1, varying the amount of citric acid allowed for the particle size to be tuned from 300 nm to 2.4 µm[3].
-
Creation of Hierarchical Pores: Citric acid can be used to introduce hierarchical micro-, meso-, and/or macropores within MOF crystals. These larger pores can be beneficial for the encapsulation of large molecules such as drugs or enzymes[3].
-
Introduction of Defects: The competitive coordination of citric acid can create defects in the MOF structure, such as coordinatively unsaturated metal sites. These defects can enhance the catalytic activity of the MOF[3].
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing citric acid in MOF synthesis.
| MOF System | Role of Citric Acid | Metal Source | Key Synthesis Parameters | Resulting MOF Properties | Reference |
| Nutrient-releasing MOFs | Linker | Ferric chloride | Hydrothermal conditions | Compound I: 9.05% N, 14.92% P, 14.55% Fe; Compound II: 10.78% N, 14.10% P, 16.68% Fe. Slow-release longevity > 100 days. | [1] |
| HP-HKUST-1 | Modulator | Cu²⁺ | Varying amounts of citric acid, different solvents, and reaction times under mild conditions. | Tunable particle size (300 nm to 2.4 µm), hierarchical pores (30 to 100 nm). | [3] |
| Cu-CA-MOF | Linker | Copper ions | Not specified in detail in the abstract. | Geometric polyhedral shapes, acceptable BET surface area. | [2] |
| Fe(II)-MOFs | Modulator | Fe(II) ions | Not specified in detail in the abstract. | Creation of coordinatively unsaturated sites (CUS) for enhanced catalytic activity. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Nutrient-Releasing MOF using Citric Acid as a Linker
This protocol is based on the synthesis of novel MOFs for the controlled release of nutrients[1].
Materials:
-
Ferric chloride (FeCl₃)
-
Phosphoric acid (H₃PO₄)
-
Citric acid (C₆H₈O₇)
-
Urea (CH₄N₂O)
-
Deionized water
-
Hydrothermal synthesis reactor
Procedure:
-
Dissolve equimolar amounts of ferric chloride, phosphoric acid, citric acid, and urea in deionized water in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted reagents.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C).
Protocol 2: Synthesis of Hierarchical Porous HKUST-1 using Citric Acid as a Modulator
This protocol is adapted from the study on the controllable formation of meso- and macropores in HKUST-1 crystals[3].
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Benzene-1,3,5-tricarboxylic acid (H₃BTC)
-
Citric acid (C₆H₈O₇)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Solvothermal synthesis reactor
Procedure:
-
Dissolve copper(II) nitrate trihydrate and benzene-1,3,5-tricarboxylic acid in a mixture of DMF, ethanol, and deionized water in a Teflon-lined stainless steel autoclave.
-
Add a specific amount of citric acid to the solution to act as a modulator. The amount of citric acid can be varied to control the final particle size and porosity.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours).
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the blue crystalline product by filtration.
-
Wash the product with DMF and then with ethanol to remove residual reactants and solvent.
-
Activate the MOF by solvent exchange with a suitable solvent (e.g., chloroform (B151607) or dichloromethane) followed by heating under vacuum to remove the solvent molecules from the pores.
Visualizations
Caption: General workflow for the synthesis of MOFs using a modulator.
Caption: Dual roles of citric acid in MOF synthesis.
References
Application Notes: Citric Acid and its Esters in Food Products
Note to the Reader: Information regarding the application of dimethyl citric acid as a direct food additive is not available in publicly accessible regulatory documentation or scientific literature. Searches of the U.S. Food and Drug Administration (FDA) and European Food Safety Authority (EFSA) databases for approved food additives do not list this compound.
Therefore, this document provides comprehensive application notes and protocols for citric acid and its approved citrate (B86180) esters , which are widely used as food additives and share structural and functional similarities. This information is intended to serve as a relevant and informative resource for researchers, scientists, and drug development professionals.
1. Introduction
Citric acid (E330) and its various salts and esters are ubiquitous in the food industry, valued for their multi-faceted functionalities.[1] Primarily known as an acidulant, citric acid also functions as a preservative, flavoring agent, antioxidant, and chelating agent.[1] Its esters, such as triethyl citrate (E1505), are utilized as stabilizers and whipping aids.[2][3] The U.S. FDA has affirmed citric acid and several of its derivatives, including triethyl citrate, isopropyl citrate, and stearyl citrate, as Generally Recognized as Safe (GRAS) for use as direct human food ingredients.[2]
2. Physicochemical Properties and Functions
The functional versatility of citric acid and its esters stems from their chemical structure. Citric acid is a weak organic acid with three carboxyl groups, enabling it to act as a pH control agent and a chelator of metal ions, which in turn helps to prevent oxidation and color degradation in food products.
| Property | Citric Acid | Triethyl Citrate |
| Chemical Formula | C₆H₈O₇ | C₁₂H₂₀O₇ |
| Molar Mass | 192.12 g/mol | 276.29 g/mol |
| Appearance | White crystalline powder | Colorless, odorless liquid |
| Solubility in Water | Very soluble | Miscible |
| Primary Functions | Acidulant, preservative, flavoring agent, chelating agent | Foam stabilizer, whipping aid, solvent for flavorings |
3. Applications in the Food Industry
The applications of citric acid and its derivatives are extensive and varied across different food categories.
| Food Category | Application of Citric Acid/Citrate Esters | Typical Usage Level (%) |
| Beverages | Provides tartness, enhances flavor, acts as a preservative. | 0.1 - 0.5 |
| Confectionery | Controls sugar crystallization, provides a sour taste. | 0.5 - 2.0 |
| Jams and Jellies | Adjusts pH for optimal pectin (B1162225) gelation, acts as a preservative. | 0.3 - 0.5 |
| Dairy Products | Aids in the coagulation process for cheese and yogurt. | Varies by product |
| Processed Fruits and Vegetables | Prevents enzymatic browning by chelating metal ions. | 0.1 - 0.3 |
| Fats and Oils | Acts as an antioxidant synergist to prevent rancidity. | 0.005 - 0.01 |
| Baked Goods (using Triethyl Citrate) | Stabilizes egg white foams in meringues and cakes. | 0.01 - 0.1 |
Experimental Protocols
Protocol 1: Determination of Citric Acid Content in Beverages by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of citric acid in beverage samples.
1. Principle Citric acid is separated from other components in the beverage matrix on a C18 reverse-phase column and quantified using a UV detector.
2. Materials and Reagents
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Citric acid standard (analytical grade)
-
Deionized water
-
Phosphoric acid
-
Syringe filters (0.45 µm)
3. Standard Preparation
-
Prepare a stock solution of 1 mg/mL citric acid in deionized water.
-
From the stock solution, prepare a series of calibration standards ranging from 0.01 to 0.5 mg/mL.
4. Sample Preparation
-
Degas carbonated beverages by sonication.
-
Dilute the beverage sample with deionized water to bring the citric acid concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
5. HPLC Conditions
-
Mobile Phase: 0.02M phosphate (B84403) buffer (pH 2.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the citric acid standards against their concentration.
-
Determine the concentration of citric acid in the sample by comparing its peak area to the calibration curve.
Protocol 2: Evaluation of the Preservative Efficacy of Citric Acid
This protocol provides a method to assess the effectiveness of citric acid in inhibiting microbial growth in a liquid food model.
1. Principle The growth of a target microorganism is monitored over time in a liquid medium containing varying concentrations of citric acid.
2. Materials and Reagents
-
Autoclave
-
Incubator
-
Spectrophotometer
-
Sterile culture tubes
-
Liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)
-
Citric acid solution (sterile-filtered)
-
Culture of a target microorganism (e.g., Escherichia coli, Saccharomyces cerevisiae)
3. Experimental Procedure
-
Prepare a series of sterile culture tubes with the liquid growth medium.
-
Add citric acid solution to the tubes to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.2%, 0.5%, 1.0%).
-
Inoculate each tube with a standardized suspension of the target microorganism to a final concentration of approximately 10⁵ CFU/mL.
-
Incubate the tubes at the optimal growth temperature for the microorganism.
-
At regular intervals (e.g., 0, 6, 12, 24, 48 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer.
4. Data Analysis
-
Plot the OD600 values against time for each citric acid concentration.
-
Determine the minimum inhibitory concentration (MIC) of citric acid, which is the lowest concentration that prevents visible growth of the microorganism.
Visualizations
Caption: Workflow for HPLC analysis of citric acid in beverages.
References
Application Notes and Protocols for the Enzymatic Synthesis of Dimethyl Citric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citric acid, particularly the 1,5-dimethyl citrate (B86180) isomer, is a dicarboxylic acid ester with significant potential in the pharmaceutical industry as an anti-inflammatory agent.[1] The enzymatic synthesis of this compound offers a sustainable and highly selective alternative to traditional chemical methods. This document provides detailed protocols for the synthesis of 1,5-dimethyl citrate via lipase-catalyzed esterification of citric acid with methanol (B129727), targeting professionals in research, scientific, and drug development fields.
Enzymatic Synthesis of 1,5-Dimethyl Citrate
The synthesis is achieved through the esterification of citric acid with methanol, a reaction efficiently catalyzed by lipases. The most commonly employed lipase (B570770) for this transformation is the immobilized form of Candida antarctica Lipase B (CALB), such as Novozym® 435.[1] Lipases are favored for their high efficiency as biocatalysts in ester synthesis, offering remarkable selectivity under mild reaction conditions.[1]
The reaction proceeds as follows:
Citric Acid + 2 Methanol --(Lipase)--> 1,5-Dimethyl Citrate + 2 H₂O
Quantitative Data Summary
The following table summarizes key parameters for the enzymatic synthesis of citrate esters. It is important to note that the specific yields for 1,5-dimethyl citrate may require optimization.[1]
| Parameter | Value/Range |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) |
| Substrates | Citric Acid, Methanol |
| Molar Ratio (Methanol:Citric Acid) | 2:1 to 5:1 |
| Enzyme Load | 5-10% (w/w of substrates) |
| Temperature | 40-60 °C |
| Reaction Time | 24-48 hours |
| Solvent | Toluene or solvent-free |
| Water Removal | Molecular Sieves (10-20% w/w of citric acid) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1,5-Dimethyl Citrate
Materials:
-
Citric Acid (anhydrous)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Toluene (anhydrous, optional)
-
Molecular Sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add citric acid (1 equivalent).
-
If using a solvent, add anhydrous toluene.
-
Add methanol (2-5 equivalents).
-
Add activated molecular sieves (10-20% w/w of citric acid) to absorb the water produced during esterification.[1]
-
Place the reaction vessel under an inert atmosphere.
-
With stirring, bring the reaction mixture to the desired temperature (40-60 °C).[1]
-
Add the immobilized lipase (5-10% w/w of total substrates).[1]
-
Maintain the set temperature with continuous stirring for 24-48 hours.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.[1]
Protocol 2: Product Purification
Materials:
-
Reaction mixture from the esterification step
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
After the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent and reused.[1]
-
If a solvent was used, concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted citric acid.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl citrate.[1]
-
For higher purity, perform silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.[1]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]
Protocol 3: Quantification by Gas Chromatography (GC-FID)
This protocol provides a general method for quantifying 1,5-dimethyl citrate using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).[1]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1,5-dimethyl citrate of known concentrations in a suitable solvent. Each standard should also contain a fixed concentration of an internal standard.
-
Sample Preparation: Dilute a known amount of the purified product or a sample from the reaction mixture in the solvent containing the internal standard. The final concentration should be within the range of the standard curve.
-
GC-FID Analysis:
-
Set up the GC-FID with an appropriate temperature program for the oven, injector, and detector. A typical starting point could be an initial oven temperature of 100°C, ramped to 250°C.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of 1,5-dimethyl citrate in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethyl Citrate Synthesis
Welcome to the Technical Support Center for the synthesis of dimethyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of dimethyl citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing dimethyl citrate?
A1: The most common method for synthesizing dimethyl citrate is the Fischer esterification of citric acid with methanol (B129727).[1][2] This reaction is typically catalyzed by an acid to achieve a reasonable reaction rate and yield. The main challenge lies in achieving selective esterification of the two terminal carboxylic acid groups of citric acid while leaving the central one free.[2]
Q2: Why is the selective synthesis of 1,5-dimethyl citrate challenging?
A2: Citric acid is a tricarboxylic acid, meaning it has three carboxylic acid groups that can react with methanol. This can lead to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers, and trimethyl citrate.[1] Achieving high selectivity for the desired 1,5-dimethyl ester requires careful control of reaction conditions and catalyst selection.[1]
Q3: What are the common impurities in dimethyl citrate synthesis?
A3: Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and the fully esterified product, trimethyl citrate.[1] The formation of these byproducts is a primary cause of low yields of the desired 1,5-isomer.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suggested TLC system is silica (B1680970) gel as the stationary phase with a mobile phase of Dichloromethane:Methanol:Acetic Acid in a 9:1:0.1 ratio. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dimethyl Citrate | Formation of multiple ester isomers: Standard acid catalysts like sulfuric acid or p-toluenesulfonic acid can lead to a mixture of products.[1] | Use a chemoselective catalyst: Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid, favoring the formation of the symmetrical 1,5-diester.[1] Enzymatic catalysis using immobilized Candida antarctica Lipase (B570770) B (CALB) also offers high selectivity under mild conditions.[3] |
| Reversible reaction equilibrium: The esterification reaction is reversible, and the presence of water as a byproduct can drive the reaction backward. | Remove water as it forms: Use a Dean-Stark apparatus during reflux or add a drying agent like molecular sieves to the reaction mixture to shift the equilibrium towards the product.[3] | |
| Incomplete reaction: Insufficient reaction time or temperature can lead to low conversion of starting materials. | Optimize reaction conditions: Ensure the reaction is heated to the appropriate temperature (reflux) and allow it to proceed for a sufficient duration. Monitor the reaction by TLC to determine completion.[1] | |
| Difficulty in Product Purification | Co-elution of isomers: The different dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging.[1] | Optimize chromatography conditions: Use a long chromatography column and a carefully selected eluent system to improve separation. A gradient elution may be necessary. HPLC can provide better resolution for separating closely related isomers.[1] |
| Product is an oil or difficult to crystallize: This can make isolation and purification difficult. | Induce crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[1] | |
| Reaction does not start | Inactive catalyst: The acid catalyst may be old or inactive. | Use fresh catalyst: Ensure that the acid catalyst is fresh and has been stored properly. |
| Presence of excess water in reactants: Water in the citric acid or methanol can inhibit the reaction. | Use anhydrous reactants: Use anhydrous citric acid and methanol to minimize the initial water content. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for different catalytic systems used in the synthesis of 1,5-dimethyl citrate.
| Catalyst | Molar Ratio (Methanol:Citric Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Advantages | Key Disadvantages |
| Boric Acid | 2:1 to 5:1 | Reflux | 4 - 8 | Moderate to High | High selectivity for 1,5-diester, mild catalyst.[1] | May require longer reaction times compared to strong acids. |
| p-Toluenesulfonic Acid (p-TsOH) | Excess Methanol | Reflux | 2 - 6 | Variable | Readily available and effective catalyst.[4] | Can lead to a mixture of mono-, di-, and tri-esters, reducing selectivity.[1] |
| Sulfuric Acid (H₂SO₄) | Excess Methanol | Reflux | 2 - 6 | Variable | Strong acid catalyst, leading to faster reaction rates. | Low selectivity, significant byproduct formation.[1] |
| Immobilized Candida antarctica Lipase B (CALB) | 2:1 to 5:1 | 40 - 60 | 24 - 48 | 80 - 90[3] | High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst.[3] | Longer reaction times, higher initial cost of enzyme.[3] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,5-Dimethyl Citrate using Boric Acid
Materials:
-
Citric acid (anhydrous)
-
Methanol (anhydrous)
-
Boric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent) and methanol (3-5 equivalents).
-
Add boric acid (0.1-0.2 equivalents) to the mixture.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (Dichloromethane:Methanol:Acetic Acid = 9:1:0.1).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining citric acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enzymatic Synthesis of 1,5-Dimethyl Citrate
Materials:
-
Citric acid (anhydrous)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Molecular Sieves (3Å, activated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry reaction vessel, add citric acid (1 equivalent) and anhydrous methanol (2-5 equivalents).
-
Add activated molecular sieves (10-20% w/w of citric acid) to remove the water produced during the reaction.[3]
-
Add the immobilized lipase (5-10% w/w of total substrates).[3]
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at the set temperature (40-60 °C) with continuous stirring for 24-48 hours.[3]
-
Monitor the reaction progress by TLC, GC, or HPLC.[3]
-
After the reaction is complete, filter to recover the immobilized enzyme (which can be washed and reused).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the crude product in ethyl acetate.[3]
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted citric acid.[3]
-
Wash the organic layer with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,5-dimethyl citrate.[3]
-
If necessary, purify further by silica gel column chromatography.
Mandatory Visualization
Experimental Workflow for Dimethyl Citrate Synthesis
Signaling Pathway: Inhibition of NF-κB by Dimethyl Citrate
Dimethyl citrate has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory Effect of 1,5-Dimethyl Citrate from Sea Buckthorn (Hippophae rhamnoides) on Lipopolysaccharide-Induced Inflammatory Response in RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Dimethyl Citric Acid Isomers by Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of dimethyl citric acid isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
-
Symptom: Chromatogram shows broad, overlapping peaks, or a single peak where multiple isomers are expected.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For chiral separations, ensure you are using a chiral stationary phase (CSP). For diastereomers, a high-resolution reversed-phase C18 or a normal-phase silica (B1680970) column might be effective. The choice of column is critical for separating closely related isomers. |
| Suboptimal Mobile Phase Composition | Adjust the mobile phase polarity. In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation. In normal-phase, a less polar mobile phase might be required. Consider using a gradient elution to resolve isomers with different polarities.[1] |
| Incorrect Mobile Phase pH | The ionization state of this compound, a dicarboxylic acid, is highly dependent on the mobile phase pH.[2][3][4] To enhance retention in reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups, which will keep them in their non-ionized form.[4][5] |
| Inadequate Temperature Control | Fluctuations in column temperature can affect retention times and selectivity.[6] Use a column oven to maintain a stable temperature throughout the analysis. |
Issue 2: Peak Splitting
-
Symptom: A single isomer peak appears as two or more smaller, closely spaced peaks.[6][7][8]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Void or Contamination | A void at the head of the column or contamination of the stationary phase can cause the sample to travel through different paths, resulting in split peaks.[7] Try back-flushing the column. If the problem persists, the column may need to be replaced.[7] |
| Blocked Column Frit | A blocked inlet frit can disrupt the sample flow, leading to peak splitting.[7][8] This can often be resolved by back-flushing the column or replacing the frit.[7] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve the sample in the initial mobile phase. |
| Co-elution of Tautomers or Conformers | For some molecules, different stable conformations (conformers) or tautomers can exist in solution and may be separated under certain chromatographic conditions, leading to the appearance of split peaks. Adjusting the mobile phase composition or temperature can sometimes coalesce these into a single peak. |
Issue 3: Peak Tailing
-
Symptom: The peak is asymmetrical with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can interact with the polar carboxylic acid groups of this compound, causing tailing. Adding a small amount of a competitive agent, like triethylamine (B128534) (TEA) for basic compounds or a mild acid for acidic compounds, to the mobile phase can mitigate these interactions. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration and re-inject. |
| Contamination | Contamination in the column or guard column can cause peak tailing. Clean or replace the guard column and flush the analytical column with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best for separating this compound isomers?
A1: The choice of chromatography depends on the nature of the isomers. If you are separating enantiomers, you will need to use a chiral stationary phase (CSP) in a technique like chiral HPLC.[10] For diastereomers, high-performance liquid chromatography (HPLC) with a standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column can be effective.[11] The similar polarities of dimethyl citrate (B86180) isomers can make separation challenging, often requiring high-resolution chromatography like HPLC for adequate separation.[1]
Q2: How does the mobile phase pH affect the separation of this compound isomers?
A2: this compound is an acidic compound, and its retention in reversed-phase HPLC is highly sensitive to the mobile phase pH.[2][3][12] At a pH above the pKa of the carboxylic acid groups, the molecule will be ionized, making it more polar and resulting in shorter retention times. To increase retention and improve separation, it is generally recommended to use a mobile phase with a pH at least one to two units below the pKa of the analytes.[4][5] This ensures the molecules are in their neutral, less polar form.
Q3: Can I use Gas Chromatography (GC) to separate this compound isomers?
A3: Yes, Gas Chromatography (GC) can be used, but it requires a derivatization step. This compound is not sufficiently volatile for direct GC analysis. The carboxylic acid and hydroxyl groups must be derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) derivatives, to increase their volatility.[13] GC-MS can then be a powerful technique for both separation and identification of the isomers.[13][14][15]
Q4: My peaks are splitting. What is the most likely cause for this compound isomer separation?
A4: While there are several potential causes for peak splitting, a common issue when separating closely related isomers is apparent splitting due to partial co-elution.[7] Before troubleshooting hardware, try adjusting your method parameters. A simple test is to reduce the injection volume; if the split peak resolves into two distinct peaks, you are likely separating two different isomers that are very close together.[8] Fine-tuning the mobile phase composition or temperature may be necessary to improve the resolution.[7]
Q5: What are some common impurities I should be aware of when analyzing synthesized this compound?
A5: Common impurities from the synthesis of this compound via esterification of citric acid with methanol (B129727) include unreacted citric acid, water, and the side-product trimethyl citrate.[16] These impurities can co-elute with your isomers of interest, so it is important to have a well-developed chromatographic method that can separate them. Column chromatography on silica gel is often used for purification.[1][16]
Experimental Protocols
Example HPLC Protocol for Diastereomeric Isomer Separation
This protocol is a representative method for the separation of dicarboxylic acid diastereomers and should be optimized for your specific this compound isomers.
-
Column: High-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 50%) over 20-30 minutes. This will help to separate isomers with slightly different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Example GC-MS Protocol for Isomer Analysis (after derivatization)
This protocol assumes the sample has been derivatized to form TMS ethers/esters.
-
GC System: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode to identify isomers, followed by Selected Ion Monitoring (SIM) for quantification.
Data Presentation
The following tables provide an example of how to present quantitative data from your chromatographic separations. The values are hypothetical and should be replaced with your experimental data.
Table 1: HPLC Separation of this compound Isomers - Retention Data
| Isomer | Retention Time (min) | Resolution (Rs) |
| Isomer A | 15.2 | - |
| Isomer B | 16.5 | 1.8 |
Table 2: GC-MS Analysis of Derivatized this compound Isomers
| Isomer | Retention Time (min) | Key m/z Fragments for SIM |
| Isomer A (TMS) | 18.9 | 245, 273, 347 |
| Isomer B (TMS) | 19.3 | 245, 273, 347 |
Visualizations
Caption: HPLC experimental workflow for this compound isomer separation.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. lctsbible.com [lctsbible.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS quantitation of isocitric acid in the presence of a large excess of citric acid | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Dimethyl Citrate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scaling up of dimethyl citrate (B86180) production.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,5-Dimethyl Citrate?
A1: The primary route for synthesizing 1,5-Dimethyl Citrate is the direct esterification of citric acid with methanol (B129727).[1][2] This reaction is typically catalyzed by an acid to achieve a practical reaction rate and yield.[1]
Q2: Why is the selective synthesis of the 1,5-diester challenging on a larger scale?
A2: Citric acid is a tricarboxylic acid, presenting three carboxylic acid groups that can react with methanol. This can lead to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and trimethyl citrate.[1][2] Achieving high selectivity for the 1,5-dimethyl ester is a significant challenge, especially during scale-up, and requires precise control over reaction conditions and catalyst selection.[1][2]
Q3: What are the common impurities encountered in large-scale 1,5-Dimethyl Citrate synthesis?
A3: Common impurities include unreacted citric acid, methanol, water (a byproduct of the reaction), various isomers of monomethyl and dimethyl citrate, and the fully esterified product, trimethyl citrate.[1][3] Catalyst residues, if not properly removed, can also be present in the crude product.[3] The formation of these byproducts is a primary reason for lower yields of the desired 1,5-isomer.[1]
Q4: How can the progress of the esterification reaction be monitored effectively in a larger batch?
A4: For large-scale production, monitoring the reaction's progress is crucial. Thin Layer Chromatography (TLC) is a convenient and rapid method for qualitative monitoring.[1] For more quantitative and precise analysis of the reaction mixture, High-Performance Liquid Chromatography (HPLC) is recommended.[1] Monitoring the amount of water being removed can also indicate the reaction's progression.[2]
Q5: What are the key safety concerns when scaling up dimethyl citrate production?
A5: A primary safety concern during scale-up is the management of exothermic reactions.[4] Adding all reactants at once in a large vessel can lead to a dangerous temperature increase.[4] Therefore, controlled addition of reagents and efficient heat dissipation are critical. The use of flammable solvents like methanol also requires appropriate handling and safety measures to prevent fires and explosions.
Troubleshooting Guides
Issue 1: Low Yield of 1,5-Dimethyl Citrate
-
Potential Cause: Formation of multiple ester isomers (mono-, di-, and tri-esters) due to non-selective catalysis. Standard acid catalysts like sulfuric acid or p-toluenesulfonic acid can lead to a product mixture.[1]
-
Recommended Solution:
-
Catalyst Selection: Employ a chemoselective catalyst. Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid, which favors the formation of the symmetrical 1,5-diester.[1]
-
Stoichiometry Control: Carefully control the molar ratio of citric acid to methanol. A starting point could be a molar ratio of 1:2 to 1:4.[2]
-
Water Removal: Continuously remove the water produced during the esterification to drive the reaction equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by vacuum distillation.[2]
-
Issue 2: Difficulty in Purifying the Product at Scale
-
Potential Cause: The various dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging and not always feasible for large quantities.[1] The product may also be an oil, making crystallization and isolation difficult.[1]
-
Recommended Solution:
-
Optimized Chromatography: For large-scale purification, consider using a long chromatography column with a carefully selected eluent system to improve separation. Gradient elution may be necessary.[1]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[2][3]
-
Crystallization: To induce crystallization from an oil, try scratching the inside of the flask or seeding with a small crystal of the pure product.[1]
-
Issue 3: Presence of Unreacted Citric Acid in the Final Product
-
Symptoms: The purified product may have an acidic pH when dissolved in a neutral solvent. NMR spectroscopy might show a broader than expected carboxylic acid proton signal.[3]
-
Troubleshooting Protocol:
-
Dissolution: Dissolve the crude dimethyl citrate in a water-immiscible organic solvent like ethyl acetate (B1210297).[3]
-
Aqueous Wash with Mild Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control effervescence from the neutralization of the acid.[3]
-
Separation and Repetition: Allow the layers to separate and discard the aqueous layer. Repeat the wash until no more gas evolution is observed.[3]
-
Final Washes: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to help remove dissolved water.[3]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[3]
-
Issue 4: Cloudy Appearance of the Purified Product
-
Potential Cause: The cloudiness is often due to the presence of residual water or methanol.[3]
-
Recommended Solution:
-
Thorough Drying: Ensure the organic solution is thoroughly dried with an adequate amount of anhydrous drying agent before removing the solvent.[3]
-
High-Vacuum Drying: For smaller scale work or to remove trace volatiles, drying the sample under a high vacuum for an extended period can be effective. Gentle heating can be applied if the compound is thermally stable.[3]
-
Data Presentation
Table 1: Recommended Reaction Conditions for Esterification (General Guidance)
| Parameter | Recommended Range/Value | Rationale |
| Catalyst | Boric Acid or p-Toluenesulfonic Acid | Boric acid offers higher selectivity for the 1,5-isomer.[1] p-TSA is a common, effective acid catalyst.[2] |
| Catalyst Loading | 0.5 - 2% by mass of citric acid | To ensure a reasonable reaction rate without excessive side reactions.[2] |
| Molar Ratio (Citric Acid:Methanol) | 1:2 to 1:4 | A slight excess of methanol can help drive the reaction forward.[2] |
| Temperature | 65 - 140 °C (Reflux) | Depends on the solvent used for azeotropic distillation.[2] |
| Reaction Monitoring | TLC (DCM:MeOH:AcOH = 9:1:0.1), HPLC | For qualitative and quantitative tracking of reaction progress.[1] |
Experimental Protocols
Key Experiment: Selective Esterification of Citric Acid to 1,5-Dimethyl Citrate
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Boric Acid (or other suitable acid catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH) for TLC
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent) and methanol.[1] Add the selected acid catalyst (e.g., boric acid).
-
Esterification: Heat the mixture to reflux and stir.[1] Monitor the reaction progress by TLC using a mobile phase of DCM:MeOH:AcOH in a 9:1:0.1 ratio.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.[1]
-
Neutralization: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid.[1]
-
Extraction: Wash the organic layer with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,5-Dimethyl Citrate.
Caption: Reaction pathway showing the formation of various citrate esters.
Caption: Troubleshooting decision tree for low yield of 1,5-Dimethyl Citrate.
References
Technical Support Center: Stability and Degradation of Dimethyl Citric Acid
Welcome to the technical support center for dimethyl citric acid (DMCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of DMCA upon storage and during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed container to minimize degradation.[1] For short periods, storage at room temperature is generally acceptable; however, refrigeration is recommended for storage longer than a few days to minimize the risk of degradation.[2] Some suppliers recommend even lower temperatures of -20°C for one month or -80°C for up to six months for stock solutions.[3]
Q2: My solid this compound has become discolored and clumped. What is the cause?
A2: Discoloration and clumping are often signs of moisture absorption and potential degradation. This can happen if the container is not sealed properly or has been opened multiple times in a humid environment. It is recommended to discard the reagent and, in the future, aliquot the compound upon receipt to minimize exposure of the bulk material to the atmosphere.
Q3: Can this compound degrade in solution?
A3: Yes, DMCA is susceptible to degradation in solution, primarily through hydrolysis of the ester groups back to citric acid and methanol. This process can be accelerated by acidic or basic conditions and elevated temperatures.[4] Additionally, photochemical degradation can occur, especially in the presence of metal ions like iron.[5]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products from hydrolysis are citric acid and methanol. Under photochemical stress, particularly in the presence of iron, citrate (B86180) compounds can decompose into various products, including acetone (B3395972) and CO2 through intermediates like acetoacetate.[5][6]
Q5: I am observing unexpected peaks in my HPLC analysis of a DMCA-containing sample. What could they be?
A5: Unexpected peaks could be due to several factors:
-
Degradation Products: As mentioned, hydrolysis can lead to the formation of citric acid and monomethyl citrate.
-
Synthesis Impurities: Common impurities from the synthesis of 1,5-dimethyl citrate include unreacted citric acid, other isomers (monomethyl or trimethyl citrate), and residual catalyst.[4][7]
-
Adduct Formation: In formulations, especially with peptides or proteins, citrate can form amide- and imide-linked adducts.[8]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: You observe variability in assay results or biological activity from experiments conducted at different times using the same batch of DMCA.
-
Potential Cause: This is often due to the degradation of DMCA during storage, especially if it has been stored improperly.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Perform a Purity Check: Before use in sensitive experiments, it is advisable to check the purity of your DMCA stock using an analytical technique like HPLC.
-
Use a Fresh Batch: If improper storage is suspected, it is best to use a fresh, unopened batch of the compound.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh before each experiment.
-
Issue 2: Low Assay Value or Potency
-
Symptom: The measured concentration or biological effect of your DMCA sample is lower than expected.
-
Potential Cause: This is a strong indicator of chemical degradation.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the compound and its solutions are protected from light and incompatible substances.
-
Forced Degradation Study: To understand the stability of DMCA in your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section). This can help identify the conditions that are causing degradation.
-
Analytical Method Validation: Ensure that the analytical method you are using is stability-indicating, meaning it can separate the intact drug from its degradation products.
-
Issue 3: Precipitation in DMCA Solutions
-
Symptom: A precipitate forms in your DMCA solution upon storage.
-
Potential Cause: This is likely due to the hydrolysis of the more soluble dimethyl citrate to the less soluble citric acid, especially in non-polar organic solvents.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most straightforward solution is to prepare fresh solutions immediately before use.
-
Low-Temperature Storage: If a stock solution must be stored, keep it at a low temperature and visually inspect for precipitation before use.
-
Solubility Check: Ensure you are using a solvent in which both DMCA and its potential degradation products are sufficiently soluble. DMCA is soluble in DMSO and slightly soluble in methanol.[9]
-
Data Presentation
Table 1: Illustrative Stability of 1,5-Dimethyl Citrate (Solid State) Over 6 Months
| Storage Temperature | Purity (%) | Appearance |
| -20°C | >99% | White to off-white solid |
| 4°C | >98% | White to off-white solid |
| 25°C / 60% RH | ~95% | Slight clumping |
| 40°C / 75% RH | <90% | Clumping and discoloration |
Disclaimer: This data is illustrative and based on the general stability of similar ester compounds. Actual degradation rates for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[10][11]
-
Objective: To intentionally degrade DMCA under various stress conditions to understand its stability profile.
-
Methodology:
-
Sample Preparation: Prepare solutions of DMCA at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the DMCA solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
-
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary. For example, start with a mixture of water (with 0.1% phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v) and gradually increase the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as citric acid and its esters lack a strong chromophore.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for the intended analysis.[12]
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting DMCA stability issues.
References
- 1. This compound | 53798-97-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
preventing side reactions in dimethyl citric acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of dimethyl citric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,5-dimethyl citrate (B86180)?
The most direct route for synthesizing 1,5-dimethyl citrate is the acid-catalyzed esterification of citric acid with methanol (B129727).[1][2] This reaction selectively esterifies the two terminal carboxylic acid groups of the citric acid molecule, leaving the central carboxylic acid group unchanged.[1]
Q2: Why is achieving high selectivity for 1,5-dimethyl citrate challenging?
Citric acid possesses three carboxylic acid groups with different steric hindrances. This can lead to the formation of a mixture of products, including monomethyl citrate, various dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and trimethyl citrate.[1][3] Meticulous control of reaction conditions is essential to maximize the yield of the desired 1,5-dimethyl citrate.[1]
Q3: What are the common impurities encountered in 1,5-dimethyl citrate synthesis?
Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers, and the fully esterified product, trimethyl citrate.[3] The formation of these byproducts is a primary reason for low yields of the desired 1,5-isomer.[3] Catalyst residues and water can also be present in the crude product.[4]
Q4: How can the progress of the esterification reaction be monitored?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][3] A recommended TLC system uses silica (B1680970) gel as the stationary phase with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1 ratio).[3] High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative analysis of the reaction mixture.[3]
Q5: Is 1,5-dimethyl citrate susceptible to degradation?
Yes, 1,5-dimethyl citrate can be susceptible to degradation due to the presence of a free carboxylic acid and a hydroxyl group.[4] It is recommended to store it at 2-8°C in a well-sealed container to minimize degradation.[4] Photochemical degradation can also occur, particularly in the presence of metal ions.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 1,5-dimethyl citrate.
Issue 1: Low Yield of 1,5-Dimethyl Citrate
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Increase catalyst loading.- Ensure efficient removal of water.[5] | Increased conversion of citric acid and a higher yield of the desired product.[5] |
| Equilibrium Favoring Reactants | - Use a larger excess of methanol (note: this may increase trimethyl citrate formation).- Improve the efficiency of water removal.[5] | Shift in equilibrium towards the formation of the ester products.[5] |
| Formation of Multiple Ester Isomers | Use a chemoselective catalyst like boric acid, which has been shown to favor the formation of the symmetrical 1,5-diester.[3] | Increased selectivity for 1,5-dimethyl citrate over other ester isomers. |
| Product Loss During Work-up | - Optimize extraction and purification steps.- Ensure the pH during workup is appropriate to prevent ester hydrolysis.[5] | Improved recovery of the final product.[5] |
Issue 2: High Levels of Trimethyl Citrate Impurity
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive Methanol | Reduce the molar ratio of methanol to citric acid. A starting point could be a 2:1 to 2.2:1 ratio.[5] | Reduced formation of the tri-ester byproduct.[5] |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or HPLC and stop the reaction once the desired conversion to the diester is achieved.[5] | Minimized over-esterification to trimethyl citrate.[5] |
| High Reaction Temperature | Lower the reaction temperature. This may slow the reaction rate but can increase selectivity for the diester.[5] | Potentially higher selectivity for the desired diester.[5] |
Issue 3: Presence of Dehydration Byproducts (e.g., Aconitic Acid Esters)
| Potential Cause | Recommended Solution | Expected Outcome |
| High Reaction Temperature | Maintain the reaction temperature below the point where significant dehydration of citric acid occurs (typically below 150°C).[5][6] | Reduced formation of aconitic acid and its subsequent esters.[5] |
| Strongly Acidic Conditions | Use a milder acid catalyst or a lower concentration of the strong acid catalyst.[5] | Minimized dehydration side reaction.[5] |
Issue 4: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Co-elution of Isomers | The different dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging.[3] | Optimize chromatography conditions by using a long column and a carefully selected eluent system. Gradient elution may be necessary. HPLC can provide better resolution.[3] |
| Product is an Oil or Difficult to Crystallize | This can make isolation and purification challenging.[3] | After the reaction, neutralize or remove the catalyst. Purification can be achieved by column chromatography on silica gel.[3] If the product is an oil, crystallization may be induced by scratching the flask or seeding with a small crystal.[3] |
| Presence of Unreacted Citric Acid | Unreacted citric acid can contaminate the final product. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[4] |
Data Summary
Table 1: Representative Reaction Conditions for Citrate Ester Synthesis
Note: The following data is generalized from protocols for similar citrate esters and provides a valuable starting point for the optimization of 1,5-dimethyl citrate synthesis.
| Parameter | Recommended Range/Value | Reference |
| Reactant Ratio (Methanol:Citric Acid) | 2:1 to 4:1 (molar ratio) | [1][5] |
| Catalyst (Acid) | 0.5 - 2% by mass of citric acid | [1] |
| Temperature | 65 - 140°C (reflux) | [1] |
| Reaction Time | Several hours (monitor by TLC/HPLC) | [2] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of 1,5-Dimethyl Citrate
This protocol outlines a general procedure for the esterification of citric acid with methanol using an acid catalyst.
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Solvent for azeotropic distillation (e.g., toluene)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, add citric acid, methanol, the acid catalyst, and the azeotropic solvent.[1]
-
Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed via the Dean-Stark apparatus to drive the reaction forward.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or by measuring the amount of water collected.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining citric acid.[3]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Final Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.[1][3]
Protocol 2: Boric Acid Catalyzed Synthesis of 1,5-Dimethyl Citrate
This protocol is designed to enhance the selective formation of the symmetrical 1,5-diester.[3]
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Boric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent), methanol (2-3 equivalents), and boric acid (0.1-0.2 equivalents).[3]
-
Reaction: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction progress by TLC (DCM:MeOH:AcOH = 9:1:0.1).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any unreacted citric acid.[3]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Final Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.
Caption: A troubleshooting decision tree for this compound synthesis and purification.
References
solubility issues of dimethyl citric acid in aqueous solutions
Welcome to the technical support center for dimethyl citric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the common causes?
Several factors can contribute to dissolution difficulties:
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Purity of the compound: The presence of impurities, such as unreacted citric acid or residual solvents from synthesis, can affect solubility.[1]
-
pH of the solution: The pH of the aqueous medium can influence the ionization state of the remaining free carboxylic acid group on the this compound molecule, which in turn affects its solubility.
-
Temperature: Temperature can impact the solubility of solids in liquids.
-
Ionic strength of the buffer: The concentration and type of salts in your buffer can influence the solubility of the compound. High salt concentrations can sometimes lead to "salting out."
-
Formation of insoluble salts: Interactions with ions present in the water or buffer could potentially form less soluble citrate (B86180) salts.[2]
Q3: Are there any recommended solvents for creating a stock solution of this compound?
Yes, for creating stock solutions, organic solvents are generally recommended. This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] It is common practice to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous experimental medium. However, care must be taken to avoid precipitation of the compound upon dilution.
Q4: Can this compound degrade during storage, and could this affect its solubility?
Yes, 1,5-dimethyl citrate can be susceptible to degradation, especially with a free carboxylic acid and hydroxyl group making it reactive.[1] The ester linkages can hydrolyze back to citric acid and methanol, particularly under acidic or basic conditions and at elevated temperatures.[1] This degradation would alter the chemical composition of your sample and could lead to inconsistencies in solubility and experimental results. It is recommended to store it at 2-8°C in a well-sealed container to minimize degradation.[1]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
Symptoms:
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Visible solid particles remain in the solution after vigorous mixing.
-
The solution appears cloudy or hazy.[1]
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the this compound you are using is of high purity. Impurities can significantly impact solubility. If impurities like unreacted citric acid are suspected, an aqueous wash with a mild base during purification might be necessary.[1]
-
Attempt Gentle Heating: Cautiously warm the solution. For many compounds, solubility increases with temperature. However, be mindful of potential degradation at elevated temperatures.[1]
-
Utilize Sonication: Use a sonicator to aid in the dissolution process. The high-frequency sound waves can help break down solid aggregates.
-
Adjust the pH: The single remaining carboxylic acid group on this compound has a pKa value. Adjusting the pH of the buffer to be above the pKa will deprotonate the carboxylic acid, forming a more polar and potentially more soluble carboxylate salt. Perform small-scale tests to find the optimal pH.
-
Use a Co-solvent: If permissible for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous buffer. Be sure to add the stock solution slowly while vortexing the buffer to minimize precipitation.
Issue 2: The compound precipitates out of solution after initial dissolution.
Symptoms:
-
A clear solution becomes cloudy over time.
-
Solid precipitate forms at the bottom of the container.
Troubleshooting Steps:
-
Check for Buffer-Compound Incompatibility: High concentrations of certain salts in your buffer can cause the compound to "salt out." Try preparing the solution in a buffer with a lower ionic strength.
-
Evaluate pH Stability: The pH of your solution may be drifting over time, causing the compound to fall out of solution. Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Review the Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous system. Try working with a lower concentration.
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Consider Temperature Effects: If the solution was heated to aid dissolution, the compound may precipitate as it cools to room temperature. If your experiment allows, maintain a slightly elevated temperature.
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] | Commonly used for stock solutions. |
| Methanol | Slightly Soluble[3][4] | Another option for stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution)[5] | This is a complex vehicle, not a simple aqueous solution. Saturation is unknown. |
| Water | Some water solubility[1] | Prone to product loss during aqueous washes in synthesis.[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of high-purity this compound.
-
Initial Solvent Addition: Add a small volume of the intended aqueous buffer to the solid.
-
Mechanical Agitation: Vigorously mix the solution using a vortex mixer or magnetic stirrer.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, proceed with one or more of the following, while monitoring for any signs of degradation:
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.
-
Gentle Heating: Warm the solution in a water bath (e.g., 30-40°C).
-
-
pH Adjustment (if necessary): Monitor the pH and adjust with a dilute acid or base if the compound's solubility is pH-dependent.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any remaining particulates and for sterilization.[5]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as DMSO.
-
Dissolution: Dissolve a known mass of this compound in a specific volume of the organic solvent to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in a tightly sealed container to prevent solvent evaporation and water absorption.[5]
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution into the aqueous buffer. It is crucial to add the stock solution dropwise to the buffer while continuously vortexing to prevent localized high concentrations that can lead to precipitation.
Visualizations
Caption: Workflow for dissolving this compound in aqueous solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Dimethyl Citrate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for dimethyl citrate (B86180) purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dimethyl citrate after synthesis?
A1: Common impurities typically include unreacted starting materials like citric acid and methanol (B129727), water (a byproduct of esterification), and side products such as monomethyl citrate and trimethyl citrate.[1][2] The formation of various dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate) can also occur.[2]
Q2: My final dimethyl citrate product appears cloudy. What is the likely cause?
A2: Cloudiness or a hazy appearance in the purified product is often due to the presence of residual water or methanol.[1]
Q3: Why is my yield of dimethyl citrate lower than expected after purification?
A3: Low yields can result from several factors. Dimethyl citrate has some solubility in water, leading to potential product loss during aqueous washes.[1] Additionally, the ester can hydrolyze back to citric acid and methanol under prolonged exposure to acidic or basic conditions, especially at elevated temperatures.[1] The formation of multiple ester isomers during synthesis can also reduce the yield of the desired 1,5-dimethyl citrate.[2]
Q4: Can dimethyl citrate degrade during storage?
A4: Yes, 1,5-dimethyl citrate can be susceptible to degradation.[1] It is advisable to store it in a well-sealed container at 2-8°C to minimize degradation.[1] Photochemical degradation may also occur, particularly if metal ions are present.[1]
Q5: How can I monitor the purity of dimethyl citrate during the purification process?
A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress and assessing purity.[2][3] A suggested system uses a silica (B1680970) gel plate with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[2][3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[2] Final product purity is often confirmed using NMR, HPLC, and mass spectrometry.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of dimethyl citrate and provides step-by-step protocols for resolution.
Issue 1: Presence of Unreacted Citric Acid
-
Symptoms : The purified product may have an acidic pH when dissolved in a neutral solvent. NMR spectroscopy might show a broader than expected carboxylic acid proton signal, and HPLC analysis could reveal a broad peak for the main compound.[1]
-
Troubleshooting Protocol: Aqueous Wash with a Mild Base
-
Dissolve the crude dimethyl citrate in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control effervescence from CO₂ evolution.[1]
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash until no more gas evolves.
-
Wash the organic layer with deionized water, followed by a brine wash (saturated NaCl solution) to aid in the removal of dissolved water.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.[1]
-
Issue 2: Residual Methanol Contamination
-
Symptoms : A characteristic methanol peak may be visible in ¹H NMR or GC-MS analysis. The final product might also appear cloudy.[1]
-
Troubleshooting Protocol: Distillation or High-Vacuum Drying
-
For larger quantities : If the boiling point of dimethyl citrate is significantly higher than methanol, simple or fractional distillation can be effective for removing the residual alcohol.[1]
-
For smaller quantities : Drying the sample under a high vacuum for an extended period can remove volatile impurities like methanol. Gentle heating can be applied if the compound is thermally stable.[1]
-
Issue 3: Co-elution of Isomers During Column Chromatography
-
Symptoms : Different dimethyl citrate isomers have similar polarities, making their separation by column chromatography challenging.[2]
-
Troubleshooting Protocol: Optimization of Chromatographic Conditions
Data Presentation
Table 1: Physical and Chemical Properties of 1,5-Dimethyl Citrate
| Property | Value | Source(s) |
| CAS Number | 53798-96-2 | [4][5] |
| Molecular Formula | C₈H₁₂O₇ | [4][5] |
| Molecular Weight | 220.18 g/mol | [4][5] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | >115°C (decomposes) | [4][5] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [4][5] |
| Purity | ≥95% | [4][5] |
Table 2: Common Impurities and Recommended Removal Methods
| Impurity | Analytical Signature | Recommended Removal Method |
| Citric Acid | Acidic pH, broad -COOH peak in NMR | Aqueous wash with a mild base (e.g., NaHCO₃)[1] |
| Methanol | Characteristic ¹H NMR peak (~3.49 ppm), GC-MS peak | Distillation, high-vacuum drying[1] |
| Water | Cloudy appearance, broad peak in ¹H NMR spectrum | Drying over anhydrous salts (e.g., Na₂SO₄), azeotropic distillation |
| Other Esters (mono-, tri-, isomers) | Similar polarity, co-elution in chromatography | Optimized column chromatography, gradient elution, HPLC[2] |
Experimental Protocols
Detailed Methodology for Aqueous Wash Purification
-
Dissolution : Dissolve the crude dimethyl citrate in an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Neutralization : Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize any unreacted citric acid. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding NaHCO₃ solution until the effervescence ceases.
-
Separation : Allow the two layers to separate completely. Drain and discard the lower aqueous layer.
-
Water Wash : Wash the organic layer with deionized water to remove any remaining bicarbonate salts. Separate and discard the aqueous layer.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the majority of the dissolved water from the organic phase. Separate and discard the aqueous layer.[1]
-
Drying : Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the organic solution is clear.
-
Filtration and Concentration : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified dimethyl citrate.
Methodology for Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading : Dissolve the crude dimethyl citrate in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution : Begin eluting the sample through the column with an appropriate solvent system. A common system is a gradient of ethyl acetate in hexanes.[1]
-
Fraction Collection : Collect the eluate in fractions and monitor the separation using TLC.
-
Product Isolation : Combine the fractions containing the pure dimethyl citrate (as determined by TLC) and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of dimethyl citrate.
References
Technical Support Center: Catalyst Selection for Selective Dimethyl Citrate Synthesis
Welcome to the technical support center for the selective synthesis of dimethyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing dimethyl citrate selectively?
A1: The main challenge lies in the structure of citric acid, which is a tricarboxylic acid. It has three carboxylic acid groups that can react with methanol (B129727). This often leads to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers, and trimethyl citrate.[1] Achieving high selectivity for a specific dimethyl citrate isomer, such as the symmetrical 1,5-dimethyl citrate, requires careful catalyst selection and precise control of reaction conditions.[1][2]
Q2: What are the most common types of catalysts used for this esterification?
A2: Both homogeneous and heterogeneous acid catalysts are commonly employed.
-
Homogeneous Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are effective but can be difficult to separate from the reaction mixture and may lead to a mix of ester products.[1][3] Boric acid has been noted for its ability to selectively catalyze the esterification of the terminal carboxylic acid groups, favoring the formation of the symmetrical 1,5-diester.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites are increasingly popular.[4][5] They offer significant advantages, including ease of separation from the product, potential for regeneration and reuse, and often milder reaction conditions.[4][6]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on the specific goals of your synthesis.
-
Choose a homogeneous catalyst like boric acid if the primary goal is maximizing selectivity for the symmetrical 1,5-dimethyl citrate isomer.[1]
-
Choose a heterogeneous catalyst like Amberlyst-15 if priorities include ease of catalyst recovery, catalyst recycling, and a more environmentally friendly process.[4] These catalysts are well-suited for larger-scale production where process efficiency is key.
Q4: What are the typical byproducts I should expect, and how can I minimize them?
A4: Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers, and the fully esterified trimethyl citrate.[1]
-
To minimize trimethyl citrate: Avoid a large excess of methanol. While a slight excess drives the reaction forward, a significant excess can promote the esterification of all three carboxylic acid groups.[1]
-
To minimize other isomers and monoesters: Employ a chemoselective catalyst like boric acid, which favors the desired symmetrical diester.[1] Precise control over reaction time and temperature is also crucial.
Q5: How can I monitor the reaction's progress effectively?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for real-time monitoring. A recommended system uses a silica (B1680970) gel plate with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1 ratio).[1] For more precise, quantitative analysis of product distribution and conversion, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield / Low Conversion of Citric Acid | 1. Insufficient Catalyst Activity: The catalyst may be deactivated or not potent enough. 2. Water Inhibition: Water is a byproduct of esterification and its accumulation can reverse the reaction.[2][7] 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures. | 1. Catalyst Check: For heterogeneous catalysts, consider regeneration. For homogeneous catalysts, ensure the correct concentration is used (typically 0.5-2% by mass of citric acid).[2] 2. Water Removal: Use a Dean-Stark apparatus or similar water separator during the reaction to continuously remove water and drive the equilibrium towards the product.[2] 3. Optimize Temperature: Heat the reaction to reflux. The optimal temperature is typically between 65-140°C, depending on the solvent and catalyst.[2] |
| Poor Selectivity (Mixture of Esters) | 1. Non-Selective Catalyst: Strong acid catalysts like sulfuric acid or PTSA can indiscriminately esterify all three carboxyl groups.[1] 2. Excessive Reaction Time/Temperature: Prolonged reaction times can lead to the formation of the fully esterified trimethyl citrate. | 1. Switch to a Selective Catalyst: Use boric acid to favor the formation of the symmetrical 1,5-diester.[1] 2. Optimize Reaction Conditions: Monitor the reaction closely using TLC or HPLC and stop it once the desired product is maximized. Avoid unnecessarily long reaction times. |
| Catalyst Deactivation (Heterogeneous) | 1. Fouling: Pores of the catalyst can be blocked by reactants, products, or byproducts. 2. Poisoning: Impurities in the feedstock can bind to active sites. 3. Leaching: Active components of the catalyst may dissolve into the reaction mixture. | 1. Regeneration: Wash the catalyst with a suitable solvent (e.g., ethyl acetate (B1210297), methanol) to remove organic residues.[8] Some catalysts can be regenerated by washing with dilute acid solutions like oxalic or citric acid to remove inorganic contaminants.[9] Follow this with drying before reuse. |
| Difficulty in Product Purification | 1. Co-elution of Isomers: Different dimethyl citrate isomers often have similar polarities, making separation by column chromatography difficult.[1] 2. Product is an Oil: The product may not crystallize easily, complicating isolation.[1] 3. Catalyst Residue: Residual homogeneous catalyst can interfere with purification.[7] | 1. Optimize Chromatography: Use a long chromatography column and a carefully optimized eluent system (e.g., gradient elution) to improve separation.[1] 2. Work-up Technique: If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal.[1] 3. Neutralization: Before purification, thoroughly wash the organic layer with a basic solution like saturated sodium bicarbonate to neutralize and remove any residual acid catalyst.[3] |
Quantitative Data on Catalyst Performance
While specific comparative data for dimethyl citrate synthesis is sparse in the literature, the following table provides a general comparison of catalyst systems used for citric acid esterification, which can guide initial catalyst selection.
| Catalyst System | Typical Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Self-Catalyzed | 5:1 to 20:1 | 80 - 120 | No catalyst removal needed. | Very slow reaction rate, low conversion.[10][11] |
| p-Toluenesulfonic Acid (PTSA) | ~5:1 | 100 - 130 | High catalytic activity.[11] | Can be non-selective, difficult to remove.[12] |
| Sulfuric Acid (H₂SO₄) | 8:1 to 16:1 | 40 - 80 | High activity, low cost.[12] | Non-selective, corrosive, difficult to remove.[11] |
| Amberlyst-15 | ~5:1 | 80 - 120 | Reusable, easy to separate, environmentally benign.[4][5] | Can suffer from deactivation, may have lower activity than homogeneous catalysts.[12] |
| Boric Acid | ~2:1 to 4:1 | Reflux | High selectivity for symmetrical 1,5-diester.[1] | Requires neutralization and removal during work-up. |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,5-Dimethyl Citrate using Boric Acid
This protocol is adapted to favor the formation of the symmetrical 1,5-diester.[1]
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Boric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add citric acid (1 equivalent), methanol (2.5 equivalents), and boric acid (0.1 equivalents).
-
Esterification: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC (Mobile phase: Dichloromethane:Methanol:Acetic Acid = 9:1:0.1).[1]
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Neutralization: Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any unreacted citric acid. Repeat until no more gas evolves.[7]
-
Washing: Wash the organic layer sequentially with deionized water and then brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 1,5-dimethyl citrate.[1]
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
This protocol utilizes a recyclable solid acid catalyst.
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Amberlyst-15 resin
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine citric acid (1 equivalent), methanol (4 equivalents), and Amberlyst-15 (approx. 10-15% by weight of citric acid).
-
Esterification: Heat the mixture to reflux with vigorous stirring for the appropriate time, as determined by TLC monitoring.
-
Catalyst Removal: After the reaction, cool the mixture to room temperature. Separate the Amberlyst-15 catalyst by simple filtration.[8] Wash the recovered catalyst with methanol or ethyl acetate and dry it for future use.
-
Concentration: Remove the excess methanol from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[3]
Visualizations
Caption: Workflow for the synthesis and purification of Dimethyl Citrate.
Caption: Decision tree for troubleshooting poor selectivity in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Features of triamyl citrate synthesis | Shiryaeva | Fine Chemical Technologies [finechem-mirea.ru]
- 6. Neumann Group - Research [neumannlab.science]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Reactivation of an aged commercial three-way catalyst by oxalic and citric acid washing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in Dimethyl Citric Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dimethyl citric acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1,5-dimethyl citrate (B86180)?
A1: The synthesis of 1,5-dimethyl citrate from citric acid and methanol (B129727) can lead to several impurities. These include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers (such as 1,2- or 2,5-dimethyl citrate), and the fully esterified product, trimethyl citrate.[1] Additionally, at elevated temperatures, citric acid can dehydrate to form cis- and trans-aconitic acid, which can then be esterified to their corresponding methyl esters.
Q2: Why is the selective synthesis of the 1,5-dimethyl citrate isomer challenging?
A2: Citric acid is a tricarboxylic acid, possessing three carboxylic acid groups that can react with methanol. This leads to a potential mixture of mono-, di-, and trimethyl esters.[1][2] Achieving high selectivity for the 1,5-dimethyl ester requires careful control over reaction conditions and the choice of catalyst to favor the esterification of the two terminal (β) carboxylic acid groups over the central (α) group.[1]
Q3: How can I favor the formation of the desired 1,5-dimethyl citrate isomer?
A3: To enhance the selectivity towards 1,5-dimethyl citrate, several strategies can be employed:
-
Use a Chemoselective Catalyst: Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid, thus favoring the formation of the symmetrical 1,5-diester.[1]
-
Control Stoichiometry: Employing a stoichiometric amount of methanol (approximately 2 equivalents) can help minimize the over-esterification to trimethyl citrate.
-
Moderate Reaction Temperatures: Maintaining moderate reaction temperatures can reduce the rate of side reactions, including the formation of aconitic acid esters.
-
Monitor Reaction Time: Careful monitoring of the reaction progress is crucial to prevent the formation of the fully esterified trimethyl citrate.
Q4: What are the best methods for purifying crude this compound?
A4: Purification of this compound typically involves a multi-step approach. An initial wash with a mild basic solution, such as saturated sodium bicarbonate, can effectively remove unreacted citric acid.[1] To separate the different dimethyl citrate isomers and other byproducts, chromatographic techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are often necessary.[1] The choice of eluent system is critical for achieving good separation of the isomers due to their similar polarities.[1]
Troubleshooting Guide
Issue 1: Low Yield of 1,5-Dimethyl Citrate
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or HPLC. Ensure efficient removal of water, a byproduct of the esterification, by using a Dean-Stark apparatus or a suitable drying agent to drive the reaction equilibrium towards the product side.
-
-
Possible Cause: Formation of multiple ester isomers.
-
Solution: Employ a chemoselective catalyst like boric acid, which favors the formation of the 1,5-diester.[1]
-
Issue 2: Presence of Trimethyl Citrate Impurity
-
Possible Cause: Excess methanol or prolonged reaction time.
-
Solution: Use a controlled molar ratio of citric acid to methanol (ideally close to 1:2). Monitor the reaction closely and stop it once the desired conversion to the diester is achieved to prevent over-esterification.
-
Issue 3: Contamination with Aconitic Acid Esters
-
Possible Cause: High reaction temperature.
-
Solution: Maintain the reaction temperature below the point where significant dehydration of citric acid occurs. The use of milder reaction conditions will minimize this side reaction.
-
Issue 4: Difficulty in Separating Dimethyl Citrate Isomers
-
Possible Cause: Co-elution of isomers during chromatography.
-
Solution: Optimize the chromatography conditions. This may involve using a longer column, a different stationary phase, or a carefully selected gradient elution system to improve the resolution between the isomers. Preparative HPLC can offer better separation for closely related compounds.[1]
-
Data Presentation
The following tables provide representative data on how different experimental parameters can influence the product distribution in the synthesis of this compound.
Table 1: Effect of Catalyst on Product Distribution
| Catalyst | 1,5-Dimethyl Citrate (%) | Other Dimethyl Citrate Isomers (%) | Monomethyl Citrate (%) | Trimethyl Citrate (%) | Unreacted Citric Acid (%) |
| p-Toluenesulfonic Acid | 65 | 15 | 10 | 5 | 5 |
| Sulfuric Acid | 60 | 18 | 12 | 6 | 4 |
| Boric Acid | 85 | 5 | 5 | 2 | 3 |
Table 2: Effect of Reaction Time on Product Distribution (using p-Toluenesulfonic Acid)
| Reaction Time (hours) | 1,5-Dimethyl Citrate (%) | Trimethyl Citrate (%) | Monomethyl Citrate (%) |
| 2 | 50 | 2 | 25 |
| 4 | 65 | 5 | 10 |
| 6 | 68 | 10 | 5 |
| 8 | 65 | 15 | 3 |
Table 3: Effect of Temperature on Impurity Formation
| Temperature (°C) | 1,5-Dimethyl Citrate (%) | Aconitic Acid Esters (%) | Other Impurities (%) |
| 80 | 70 | < 1 | 29 |
| 100 | 68 | 3 | 29 |
| 120 | 65 | 8 | 27 |
| 140 | 60 | 15 | 25 |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,5-Dimethyl Citrate using Boric Acid Catalyst
-
Materials:
-
Citric Acid (anhydrous)
-
Methanol
-
Boric Acid
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent) and methanol (2.2 equivalents).
-
Add boric acid (0.1 equivalents) to the mixture.
-
Heat the mixture to reflux and stir.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Acetic Acid in a 9:1:0.1 ratio).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining unreacted citric acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of Dimethyl Citrate using p-Toluenesulfonic Acid Catalyst
-
Materials:
-
Citric Acid
-
Methanol
-
p-Toluenesulfonic acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add citric acid (1 mol), methanol (2.2 mol), p-toluenesulfonic acid (0.05 mol), and toluene (500 mL).
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Impurity formation pathways in this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Managing the Hygroscopic Nature of Citric Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of citric acid derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a citric acid derivative is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For citric acid and its derivatives, this means that upon exposure to air, they will attract and hold water molecules. This can lead to various physical and chemical changes in the material.
Q2: Which citric acid derivatives are hygroscopic?
A2: Many citric acid derivatives exhibit hygroscopic properties to varying degrees. This includes, but is not limited to:
-
Anhydrous Citric Acid: Highly hygroscopic and will readily absorb atmospheric moisture.
-
Sodium Citrate (B86180): The dihydrate form is generally stable under ambient conditions, but the anhydrous form is hygroscopic. Monosodium citrate is also known to be less prone to caking than citric acid.[1]
-
Potassium Citrate: This salt is very hygroscopic and readily deliquesces (dissolves in absorbed atmospheric moisture) in moist air.[2]
-
Calcium Citrate: Exists in various hydrated forms (tetrahydrate and hexahydrate). The anhydrous and lower hydrate (B1144303) forms will absorb moisture from the air.[2][3][4]
-
Citrate Esters (e.g., Triethyl Citrate, Tributyl Citrate): These are generally described as hygroscopic liquids, though quantitative data on their water sorption is less common.[5] Triethyl citrate is used in pharmaceutical coatings and can influence the water vapor sorption behavior of polymer blends.[4]
Q3: What are the common problems associated with the hygroscopicity of citric acid derivatives in a laboratory setting?
A3: The hygroscopic nature of these compounds can lead to several experimental challenges:
-
Caking and Clumping: Absorption of moisture can cause powder particles to stick together, forming hard lumps or cakes. This makes the powder difficult to handle, weigh accurately, and dissolve.[6]
-
Inaccurate Weighing: As the substance continuously absorbs moisture from the air, its weight will increase during the weighing process, leading to inaccurate measurements and errors in solution concentrations.
-
Reduced Flowability: Caked or clumpy powders do not flow smoothly, which can be problematic in automated dispensing systems or when transferring the powder.
-
Chemical Degradation: The presence of absorbed water can promote hydrolysis or other degradation reactions, affecting the stability and purity of the derivative.
-
Alteration of Physical Properties: Moisture absorption can change the crystal structure, particle size, and dissolution rate of the compound.
Troubleshooting Guides
Issue 1: Caking and Clumping of Citrate Powders
Symptoms:
-
The powder is no longer free-flowing.
-
Hard lumps or a solid cake have formed in the storage container.
-
It is difficult to scoop or transfer the powder.
Possible Causes:
-
Improper storage in a container that is not airtight.
-
Exposure to ambient air with high relative humidity.
-
Temperature fluctuations leading to condensation inside the container.
Solutions:
-
Immediate Action:
-
If gentle mechanical breaking of the lumps with a clean, dry spatula is possible without significant force, you may still be able to use the product. However, be aware that the water content is no longer as specified.
-
If the powder has formed a hard cake, it is best to discard it, as its properties will have changed, and it will be impossible to use accurately.
-
-
Prevention:
-
Storage: Always store hygroscopic citric acid derivatives in tightly sealed, airtight containers. For highly sensitive materials, consider using a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).
-
Environment: Handle the powders in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.
-
Anti-caking Agents: For some applications, the addition of a small amount of an anti-caking agent like silicon dioxide or calcium stearate (B1226849) can improve flowability and reduce caking.[6]
-
Issue 2: Inaccurate and Inconsistent Weighing Results
Symptoms:
-
The reading on the analytical balance continuously increases while weighing the powder.
-
Difficulty in obtaining a stable weight.
-
Inconsistent results when preparing solutions of a specific concentration.
Possible Causes:
-
Prolonged exposure of the powder to the atmosphere during weighing.
-
High humidity in the weighing area.
Solutions:
-
Improve Weighing Technique:
-
Work quickly and efficiently to minimize the time the container is open.
-
Use the "weighing by difference" method. A detailed protocol is provided in the Experimental Protocols section.
-
Use a container with a narrow opening to reduce the surface area exposed to the air.
-
-
Control the Environment:
-
If possible, place the analytical balance in a glove box with a controlled, dry atmosphere.
-
If a glove box is not available, work in a room with low humidity and close the doors of the balance chamber while weighing.
-
Avoid breathing directly onto the sample while weighing.
-
Data Presentation
Hygroscopicity Classification of Pharmaceutical Excipients (based on European Pharmacopoeia)
| Classification | Weight Gain (at 25°C and 80% RH for 24 hours) |
| Non-hygroscopic | ≤ 0.2% |
| Slightly hygroscopic | > 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Critical Relative Humidity (CRH) of Selected Compounds
| Compound | Critical Relative Humidity (CRH) | Temperature (°C) | Notes |
| Anhydrous Citric Acid | ~75% | 25 | Above this RH, it readily absorbs moisture. |
| Potassium Citrate | < 55% (storage recommendation) | Room Temperature | Readily deliquesces in moist air.[2] |
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Citric Acid Derivative using "Weighing by Difference"
Objective: To accurately weigh a hygroscopic powder while minimizing moisture absorption.
Materials:
-
Hygroscopic citric acid derivative in its storage container.
-
Spatula.
-
Analytical balance.
-
Receiving vessel (e.g., flask, beaker).
-
Laboratory notebook and pen.
Procedure:
-
Place the closed storage container with the citric acid derivative on the analytical balance and record the initial total mass.
-
Remove the container from the balance.
-
Quickly open the container and transfer an approximate amount of the powder into the receiving vessel using a clean, dry spatula.
-
Immediately and tightly close the storage container.
-
Place the closed storage container back on the analytical balance and record the final total mass.
-
The mass of the transferred powder is the difference between the initial and final masses.
-
Use this precise mass for your concentration calculations.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
Objective: To quantify the water content in a sample of a citric acid derivative.
Materials:
-
Karl Fischer titrator (volumetric).
-
Karl Fischer reagent (titrant).
-
Anhydrous methanol (B129727) (or other suitable solvent).
-
Citric acid derivative sample.
-
Airtight syringe or weighing boat.
Procedure:
-
Instrument Preparation:
-
Add the appropriate volume of anhydrous methanol to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.
-
-
Sample Introduction:
-
Accurately weigh a suitable amount of the citric acid derivative sample. For solids, this can be done using the "weighing by difference" method (see Protocol 1) and adding the sample directly to the titration vessel.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added to the vessel and react with the water in the sample.
-
The titration will automatically stop when the endpoint is reached (i.e., all the water has reacted).
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant used and its concentration (titer). The result is typically expressed as a percentage or in parts per million (ppm).
-
Notes for Citric Acid Derivatives:
-
Most citric acid derivatives are soluble in alcoholic media like methanol.[7]
-
For samples that are slow to dissolve, a longer stirring time may be necessary.[8][9]
-
Strongly acidic samples may require buffering of the solvent. However, citric acid and its common salts are generally weak acids and do not significantly affect the pH of the Karl Fischer solution.[7]
Mandatory Visualizations
Caption: Workflow for accurate weighing of hygroscopic powders.
References
- 1. mdpi.com [mdpi.com]
- 2. nano.ku.dk [nano.ku.dk]
- 3. Karl Fischer Titration | PDF | Titration | Chemistry [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mcckf.com [mcckf.com]
Validation & Comparative
Spectroscopic Validation of Dimethyl Citric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 1,5-dimethyl citrate (B86180) against its parent compound, citric acid, and its fully esterified counterpart, trimethyl citrate. The structural elucidation of 1,5-dimethyl citrate is critical for its application as a protected intermediate in chemical synthesis, including in the production of pharmaceuticals like Mosapride Citric Amide.[1][2] This document outlines the key spectroscopic features that validate its structure and provides detailed experimental protocols for data acquisition.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,5-dimethyl citrate, citric acid, and trimethyl citrate, facilitating a clear comparison for structural validation.
Chemical Structures:
| Compound | Structure |
| 1,5-Dimethyl Citrate | |
| Citric Acid | |
| Trimethyl Citrate |
Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1,5-Dimethyl Citrate | 3.62 | Singlet | 6H, -OCH₃ (two symmetrical methoxy (B1213986) groups)[1] |
| 2.93 | Doublet | 2H, -CH₂- (diastereotopic methylene (B1212753) protons)[1] | |
| 2.84 | Doublet | 2H, -CH₂- (diastereotopic methylene protons)[1] | |
| Citric Acid | ~2.76 | Doublet (d, J=15.3 Hz) | 2H, -CH₂- |
| ~2.66 | Doublet (d, J=15.3 Hz) | 2H, -CH₂- | |
| Trimethyl Citrate | 3.72 | Singlet | 3H, C2-COOCH₃ |
| 3.60 | Singlet | 6H, C1,C3-COOCH₃ | |
| 2.85 | Doublet of Doublets (dd, J1=15.4 Hz, J2=27.2 Hz) | 4H, -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1,5-Dimethyl Citrate (Predicted) | ~175 | C=O (Carboxylic acid)[1] |
| ~171 | C=O (Ester)[1] | |
| ~73 | C-OH (Tertiary alcohol)[1] | |
| ~52 | -OCH₃ (Methoxy)[1] | |
| ~43 | -CH₂- (Methylene)[1] | |
| Citric Acid | 174.37 | C1, C5 Carboxyl C=O |
| 171.10 | C3 Carboxyl C=O | |
| 72.42 | C3 Quaternary C-OH | |
| 42.61 | C2, C4 Methylene -CH₂- | |
| Trimethyl Citrate | 170.4 | C1, C5 Ester C=O |
| 169.8 | C3 Ester C=O | |
| 72.9 | C3 Quaternary C-OH | |
| 52.3 | C1, C5 Methoxy -OCH₃ | |
| 51.8 | C3 Methoxy -OCH₃ | |
| 41.5 | C2, C4 Methylene -CH₂- |
Table 3: FT-IR Spectroscopic Data Comparison (KBr Pellet or ATR)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1,5-Dimethyl Citrate (Predicted) | 3500 - 2500 | Broad | O-H stretch (Carboxylic acid)[1] |
| ~2950 | Medium | C-H stretch (Aliphatic)[1] | |
| ~1735 | Strong | C=O stretch (Ester)[1] | |
| ~1710 | Strong | C=O stretch (Carboxylic acid)[1] | |
| ~1200 | Strong | C-O stretch (Ester and Carboxylic acid)[1] | |
| Citric Acid | 3494, 3290 | Sharp | O-H stretch (associated water) |
| 3000 - 2500 | Broad | O-H stretch (Carboxylic acid) | |
| 1743, 1692 | Strong | C=O stretch (Carboxylic acid) | |
| 1211 | Strong | C-O stretch | |
| Trimethyl Citrate | ~3500 | Broad | O-H stretch (Alcohol) |
| ~2950 | Medium | C-H stretch (Aliphatic) | |
| ~1735 | Strong | C=O stretch (Ester) | |
| ~1200 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Method | Key Ions (m/z) | Interpretation |
| 1,5-Dimethyl Citrate | ESI-MS | 242.8 | [M+Na]⁺[1] |
| 218.8 | [M-H]⁻[1] | ||
| Citric Acid | ESI-MS | 191 | [M-H]⁻ |
| 173 | [M-H-H₂O]⁻ | ||
| 111 | [M-H-H₂O-CO₂]⁻ | ||
| Trimethyl Citrate | GC-MS | 234 | M⁺ (Molecular Ion) |
| 175 | [M-COOCH₃]⁺ | ||
| 143 | [M-COOCH₃-CH₂O]⁺ | ||
| 101 | [M-COOCH₃-CH₂O-CH₂CO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the purified compound.[1]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1][2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[1]
¹H NMR Acquisition:
-
Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).[1]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[1]
-
Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.[1]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[1]
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum.[1]
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1]
-
Process the data similarly to the ¹H NMR spectrum.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]
-
Record a background spectrum of the empty ATR crystal.[1]
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[1]
-
Apply pressure using the instrument's pressure arm.[1]
Data Acquisition:
-
Acquire the IR spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.[1]
-
Collect data over a range of 4000-400 cm⁻¹.[1]
-
The background spectrum is automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[1]
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]
-
The solvent should be compatible with the ESI source.[1]
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.[1]
-
The sample is nebulized and ionized, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[1]
-
The ions are then transferred into the mass analyzer.[1]
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).[1] For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured to determine the elemental formula.[1]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure like 1,5-dimethyl citrate.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Analysis of Dimethyl Citric Acid Isomers for Researchers
This guide provides a detailed comparative analysis of the known isomers of dimethyl citric acid, focusing on their chemical structures, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and chemical applications of these compounds. While extensive data is available for 1,5-dimethyl citrate (B86180), there is a notable scarcity of published experimental data for the 1,2- and 2,5-dimethyl citrate isomers.
Chemical Structures and Isomerism
This compound can exist as three constitutional isomers, depending on which two of the three carboxylic acid groups of citric acid are esterified with methanol. These are:
-
1,5-Dimethyl Citrate (sym-Dimethyl Citrate): The methyl groups are on the terminal carboxyl groups.
-
1,2-Dimethyl Citrate (asym-Dimethyl Citrate): One methyl group is on a terminal carboxyl group and the other is on the central carboxyl group.
-
2,5-Dimethyl Citrate (asym-Dimethyl Citrate): Structurally identical to 1,2-dimethyl citrate due to the symmetry of the parent molecule prior to esterification of the central carboxyl group. For the purpose of this guide, we will refer to the asymmetric isomer as 1,2-dimethyl citrate.
Stereoisomerism
Citric acid itself is an achiral molecule as it possesses a plane of symmetry. However, the esterification pattern in its dimethyl esters can lead to chirality.
-
1,5-Dimethyl Citrate: This isomer is achiral as it retains a plane of symmetry.
-
1,2-Dimethyl Citrate: This isomer is chiral at the central carbon atom (C3 of the propane (B168953) backbone), which is bonded to four different groups: a hydroxyl group, a carboxymethyl group, a methoxycarbonylmethyl group, and a carboxylic acid group. Therefore, 1,2-dimethyl citrate can exist as a pair of enantiomers, (R)-1,2-dimethyl citrate and (S)-1,2-dimethyl citrate.
The following diagram illustrates the constitutional isomers and the stereoisomerism of 1,2-dimethyl citrate.
Caption: Constitutional and stereoisomers of this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound isomers is presented below. It is important to note that experimental data for 1,2-dimethyl citrate is largely unavailable in the reviewed literature.
| Property | 1,5-Dimethyl Citrate | 1,2-Dimethyl Citrate |
| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid 1,3-dimethyl ester | 2-hydroxypropane-1,2,3-tricarboxylic acid 1,2-dimethyl ester |
| Synonyms | sym-Dimethyl Citrate | asym-Dimethyl Citrate |
| Molecular Formula | C₈H₁₂O₇ | C₈H₁₂O₇ |
| Molecular Weight | 220.18 g/mol | 220.18 g/mol |
| Appearance | White to off-white solid[1] | Data not available |
| Melting Point | >115 °C (decomposes)[1] | Data not available |
| Solubility | Soluble in DMSO, slightly soluble in Methanol[1] | Data not available |
| pKa (predicted) | 3.32 (strongest acidic) | Data not available |
Biological Activity and Signaling Pathways
Significant research has been conducted on the biological activities of 1,5-dimethyl citrate , particularly its anti-inflammatory properties. In contrast, there is a lack of published studies on the biological effects of 1,2-dimethyl citrate.
1,5-Dimethyl Citrate: Anti-inflammatory Activity
1,5-Dimethyl citrate has been shown to exert potent anti-inflammatory effects in macrophage cell lines.[2] The primary mechanism of action is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. Once released, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). 1,5-Dimethyl citrate has been demonstrated to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[2]
The diagram below illustrates the inhibitory effect of 1,5-dimethyl citrate on the NF-κB signaling pathway.
References
A Comparative Analysis of Dimethyl Citrate and Triethyl Citrate as Plasticizers for Pharmaceutical and Polymer Applications
A detailed guide for researchers, scientists, and drug development professionals on the properties, performance, and synthesis of two key citrate-based plasticizers.
In the realm of polymer science and pharmaceutical formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting safety standards. Citrate (B86180) esters, derived from natural citric acid, have emerged as a leading class of non-toxic and biodegradable plasticizers, offering a viable alternative to traditional phthalates. Among these, triethyl citrate (TEC) is a well-established and widely used compound. This guide provides a comprehensive comparison of dimethyl citrate (DMC) with the industry-standard triethyl citrate, offering available experimental data, detailed synthesis protocols, and an objective assessment of their potential applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a plasticizer is crucial for predicting its compatibility with a polymer matrix and its performance characteristics. While extensive data is available for triethyl citrate, information on dimethyl citrate is less prevalent in the scientific literature.
| Property | Dimethyl Citrate (DMC) | Triethyl Citrate (TEC) | Source(s) |
| Molecular Formula | C₈H₁₂O₇ | C₁₂H₂₀O₇ | |
| Molecular Weight | 220.18 g/mol | 276.28 g/mol | |
| Appearance | White to off-white solid | Colorless, oily liquid | [1] |
| Boiling Point | Not readily available | 294 °C | |
| Melting Point | >115°C (decomposes) | -55 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | Soluble in water, alcohol, and diethyl ether | [1] |
Performance as a Plasticizer: A Data-Driven Comparison
The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer. This is typically quantified by measuring the changes in the polymer's mechanical and thermal properties.
Mechanical Properties
Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility. This is observed as a decrease in tensile strength and an increase in elongation at break.
While direct comparative studies between DMC and TEC are scarce, extensive research on TEC's effect on various polymers provides a benchmark for performance.
Table 2: Effect of Triethyl Citrate on the Mechanical Properties of Polymers
| Polymer | TEC Concentration (% w/w) | Change in Tensile Strength | Change in Elongation at Break | Source(s) |
| Poly(lactic acid) (PLA) | 30% | Decrease | Significant Increase | [2][3][4] |
| Shellac | 10-30% | Decrease | Increase | [5][6] |
| Poly(methyl methacrylate) (PMMA) | 35% | Decrease | 200% Increase | [7] |
Dimethyl Citrate: Due to a lack of available experimental data, the effect of dimethyl citrate on the mechanical properties of polymers cannot be quantitatively presented at this time. Based on its smaller molecular size compared to TEC, it could be hypothesized that DMC might offer efficient plasticization at lower concentrations, but this requires experimental validation.
Thermal Properties
A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Table 3: Effect of Triethyl Citrate on the Glass Transition Temperature (Tg) of Polymers
| Polymer | TEC Concentration (% w/w) | Glass Transition Temperature (Tg) | Source(s) |
| Poly(lactic acid) (PLA) | 30% | Reduced from 60.42 °C to 10.29 °C | [4] |
| Shellac | 10-30% | Decrease | [5][6] |
| Poly(methyl methacrylate) (PMMA) | 30% | Significant Decrease | [7] |
Dimethyl Citrate: Similar to the mechanical properties, there is a notable absence of published data on the effect of dimethyl citrate on the thermal properties of polymers. Further research is needed to determine its efficiency in reducing the Tg of various polymer systems.
Migration Resistance
Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, is a critical concern, particularly in pharmaceutical and food-contact applications.[8] Migration can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment.
Triethyl Citrate: The migration of TEC is influenced by factors such as its concentration, the polymer matrix, and environmental conditions like humidity.[9] Studies have shown that TEC, being water-soluble, can leach from polymeric films into aqueous environments.[9]
Dimethyl Citrate: Migration data for dimethyl citrate is not currently available. Its lower molecular weight compared to TEC might suggest a higher potential for migration, but this is speculative and requires experimental investigation.
Biocompatibility and Safety
Citrate-based plasticizers are generally regarded as non-toxic and biocompatible, making them suitable for use in medical devices and pharmaceutical formulations.[10][11]
Triethyl Citrate: TEC has a well-established safety profile and is approved for use in food and pharmaceutical applications.[10]
Dimethyl Citrate: While specific toxicological data for dimethyl citrate as a plasticizer is limited, its structural similarity to other citrate esters suggests a favorable biocompatibility profile. However, comprehensive safety assessments would be necessary for its use in sensitive applications.
Experimental Protocols: Synthesis
The synthesis of both dimethyl citrate and triethyl citrate is typically achieved through the esterification of citric acid with the corresponding alcohol.
Synthesis of 1,5-Dimethyl Citrate
A generalized protocol for the synthesis of 1,5-dimethyl citrate involves the selective esterification of the two terminal carboxylic acid groups of citric acid.[1][12]
Caption: A conceptual workflow for the synthesis of 1,5-Dimethyl Citrate.
Materials and Equipment:
-
Citric acid (monohydrate or anhydrous)
-
Methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent for azeotropic distillation (e.g., toluene)
-
Standard laboratory glassware including a three-neck flask, stirrer, reflux condenser, and a Dean-Stark apparatus.[12]
Procedure:
-
Reaction Setup: In a three-neck flask, combine citric acid, methanol, and the acid catalyst in a suitable solvent.[12]
-
Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed using the Dean-Stark apparatus to drive the reaction forward.[12]
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst.
-
Purification: The crude product is then purified through washing, drying, and finally, vacuum distillation or crystallization to yield high-purity 1,5-dimethyl citrate.[12]
Synthesis of Triethyl Citrate
The synthesis of triethyl citrate follows a similar esterification process using ethanol (B145695).[13][14][15][16][17][18]
Caption: A simplified workflow for the synthesis of Triethyl Citrate.
Materials and Equipment:
-
Citric acid
-
Anhydrous ethanol
-
Catalyst (e.g., sulfuric acid, ion-exchange resin)
-
Reaction vessel, heating and stirring equipment, distillation apparatus.[13][14]
Procedure:
-
Reaction: Citric acid and anhydrous ethanol are reacted in the presence of a catalyst. The reaction can be carried out in a batch reactor or a reactive distillation column.[13][14]
-
Water Removal: The water formed during the reaction is continuously removed to shift the equilibrium towards the product side.[13]
-
Purification: The resulting triethyl citrate is purified by distillation to remove any unreacted starting materials and byproducts.[13]
Conclusion and Future Outlook
Triethyl citrate is a well-characterized and widely adopted plasticizer with a proven track record of performance and safety in a variety of applications, particularly in the pharmaceutical and food industries. Its effects on the mechanical and thermal properties of numerous polymers are well-documented, providing a solid foundation for formulation development.
Dimethyl citrate, on the other hand, remains a comparatively understudied compound in the context of polymer plasticization. While its synthesis is feasible and its chemical structure suggests potential as an effective plasticizer, there is a significant gap in the scientific literature regarding its performance data. Key areas requiring further investigation include:
-
Plasticizing Efficiency: Quantitative studies on the effect of DMC on the mechanical and thermal properties of various polymers are essential.
-
Migration Behavior: A thorough evaluation of its migration from different polymer matrices is crucial for assessing its suitability in sensitive applications.
-
Biocompatibility and Toxicology: Comprehensive safety and biocompatibility studies are needed to establish a definitive profile for dimethyl citrate.
For researchers and drug development professionals, triethyl citrate currently represents the more reliable and data-supported choice for a citrate-based plasticizer. However, the exploration of dimethyl citrate and other novel citrate esters presents an opportunity for innovation, potentially leading to the development of plasticizers with tailored properties for specific applications. Future research efforts should focus on generating the necessary experimental data to allow for a direct and comprehensive comparison of dimethyl citrate with established plasticizers like triethyl citrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The influence of different plasticizers and polymers on the mechanical and thermal properties, porosity and drug permeability of free shellac films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uml.edu [uml.edu]
- 9. researchgate.net [researchgate.net]
- 10. kanademy.com [kanademy.com]
- 11. SinodosChemistry - Biocompatible coatings and coatings of medical devices [sinodoschemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 14. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]
- 15. journal.bcrec.id [journal.bcrec.id]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Dimethyl Citrate: A Performance Comparison with Leading Green Solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dimethyl Citrate (B86180) and its Alternatives
In the ongoing pursuit of sustainable practices within chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision with significant implications for process efficiency, environmental impact, and worker safety. This guide provides a comprehensive comparison of the performance of dimethyl citrate against a selection of prominent green solvents: Cyrene™, γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Propylene (B89431) Carbonate, and Dimethyl Carbonate (DMC). The information presented herein is based on available experimental data to facilitate an informed and objective evaluation for your research and development needs.
Executive Summary
Dimethyl citrate, a derivative of the bio-based platform chemical citric acid, presents as a solid with a high melting point and decomposition temperature. While its "green" credentials stem from its renewable feedstock, a comprehensive experimental dataset for key solvent properties remains limited. In contrast, solvents like Cyrene™, GVL, 2-MeTHF, propylene carbonate, and DMC are well-characterized liquids at room temperature, offering a range of properties suitable for diverse applications. This guide will delve into a detailed comparison of their physical and solvency characteristics, supported by experimental protocols and visual workflows, to aid in the selection of the most appropriate green solvent for your specific application.
Data Presentation: A Comparative Analysis
Table 1: Physical Properties of Dimethyl Citrate and Other Green Solvents
| Property | Dimethyl Citrate | Cyrene™ | γ-Valerolactone (GVL) | 2-Methyltetrahydrofuran (2-MeTHF) | Propylene Carbonate | Dimethyl Carbonate (DMC) |
| CAS Number | 53798-96-2[1] | 53798-96-2 | 108-29-2[2] | 96-47-9[3] | 108-32-7[4] | 616-38-6[5] |
| Molecular Formula | C₈H₁₂O₇[1] | C₆H₈O₂ | C₅H₈O₂[2] | C₅H₁₀O[3] | C₄H₆O₃[6] | C₃H₆O₃ |
| Molecular Weight ( g/mol ) | 220.18[1] | 112.13 | 100.12[2] | 86.13[3] | 102.09[4] | 90.08 |
| Appearance at 25°C | White to off-white solid[1] | Colorless liquid[7] | Clear, colorless liquid[2] | Highly flammable, mobile liquid[3] | Colorless, odorless liquid[6] | Colorless, low-viscosity liquid[5] |
| Boiling Point (°C) | >115 (decomposes)[1] | 227[7] | ~207[2] | 80.2[3] | 241.7[4] | 90 |
| Melting Point (°C) | >115[1] | - | -31[2] | -136[3] | -55[4] | 2-4 |
| Density (g/mL at 20°C) | Data Not Available | 1.25[7] | ~1.06[2] | 0.854 | 1.2006[4] | 1.07 |
| Viscosity (cP at 25°C) | Data Not Available | 11.5 | 2.18 | 0.46 | 2.53 | 0.63 |
| Surface Tension (mN/m at 20°C) | Data Not Available | 49.6 | 30 | 26.6 | 41.1 | 31.9 |
| Flash Point (°C) | Data Not Available | 108[8] | ~96 (Closed Cup)[2] | -11 | 135 (Closed Cup)[4] | 18 |
Table 2: Solvency and Polarity Parameters of Green Solvents
| Parameter | Dimethyl Citrate | Cyrene™ | γ-Valerolactone (GVL) | 2-Methyltetrahydrofuran (2-MeTHF) | Propylene Carbonate | Dimethyl Carbonate (DMC) |
| Hansen Solubility Parameters (MPa½) | ||||||
| δd (Dispersive) | Data Not Available | 18.0[9] | 18.0 | 16.8 | 18.0 | 15.5 |
| δp (Polar) | Data Not Available | 13.3[9] | 11.6 | 5.7 | 18.0 | 3.9 |
| δh (Hydrogen Bonding) | Data Not Available | 10.3[9] | 7.2 | 4.1 | 4.1 | 9.7 |
| Kamlet-Taft Parameters | ||||||
| α (H-bond acidity) | Data Not Available | 0.00[10] | 0.00 | 0.00 | 0.00 | 0.00 |
| β (H-bond basicity) | Data Not Available | 0.52[10] | 0.44 | 0.48 | 0.40 | 0.43 |
| π* (Polarizability) | Data Not Available | 0.98[10] | 0.87 | 0.41 | 0.83 | 0.43 |
| Solubility | Slightly soluble in DMSO and Methanol[1] | Miscible with water[7] | Fully miscible with water, alcohols, and most organic solvents[2] | Limited water miscibility[3] | Soluble in water | Good miscibility with water[11] |
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, this section details the methodologies for key experiments used to characterize solvent properties.
Determination of Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are determined by observing the solubility of a polymer or a solid in a range of solvents with known HSPs.
Workflow for HSP Determination
Caption: Workflow for the experimental determination of Hansen Solubility Parameters.
Determination of Kamlet-Taft Parameters
Kamlet-Taft parameters (α, β, π*) are determined spectrophotometrically using solvatochromic dyes. These dyes change their color (and thus their UV-Vis absorption spectrum) depending on the solvent's hydrogen bond acidity, basicity, and polarity/polarizability.
Experimental Protocol:
-
Solution Preparation: Prepare dilute solutions of specific solvatochromic dyes (e.g., Reichardt's dye for π*, 4-nitroaniline (B120555) for β, and a phenol (B47542) blue derivative for α) in the solvent to be tested.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each dye solution and determine the wavelength of maximum absorbance (λmax).
-
Calculation: The Kamlet-Taft parameters are then calculated from the λmax values using established equations that correlate the shift in absorbance to the solvent properties.
Workflow for Kamlet-Taft Parameter Determination
Caption: Workflow for determining Kamlet-Taft parameters using solvatochromic dyes.
Shake-Flask Method for Solubility Determination
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent.
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[12]
Performance in Key Applications
While direct comparative performance data for dimethyl citrate as a solvent in specific applications is scarce, the properties of the other green solvents provide insights into their potential uses.
-
Cyrene™: With its high polarity and boiling point, Cyrene™ is a promising alternative to NMP and DMF in various organic reactions, including cross-coupling reactions and amide bond formations.[7][8][13] Its miscibility with water facilitates product work-up.[7]
-
γ-Valerolactone (GVL): GVL is a versatile solvent with good solvency for a wide range of organic compounds and polymers.[14] Its high boiling point and low vapor pressure make it suitable for reactions requiring elevated temperatures.[2][15] It has shown promise in biomass conversion and as a medium for catalysis.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is often used as a greener alternative to THF.[3][16] Its limited miscibility with water is advantageous for extraction and work-up procedures.[3][17] It is a good solvent for organometallic reactions.[16]
-
Propylene Carbonate: This polar aprotic solvent is biodegradable and has a low order of toxicity.[6][18] It is used in a variety of applications, including as an electrolyte in batteries, a coalescing agent in paints and coatings, and a solvent for extractions.[6]
-
Dimethyl Carbonate (DMC): DMC is a low-toxicity, biodegradable solvent with a fast evaporation rate.[5][11] It is used as a green methylating agent and as a solvent in coatings and cleaning formulations.[5][19][20]
Logical Relationships in Solvent Selection
The selection of a green solvent is a multi-faceted process that involves considering various factors beyond just solvency power. The following diagram illustrates the logical relationships in this decision-making process.
Caption: Key factors influencing the selection of an optimal green solvent.
Conclusion
Dimethyl citrate, owing to its derivation from citric acid, is a potentially sustainable solvent. However, the current lack of comprehensive experimental data on its physical and solvency properties makes a direct and objective comparison with established green solvents challenging. For applications requiring a liquid solvent at ambient temperatures, Cyrene™, GVL, 2-MeTHF, propylene carbonate, and DMC offer a range of well-characterized and viable alternatives.
Researchers and drug development professionals are encouraged to consider the specific requirements of their application, including solute properties, process conditions, and safety and environmental considerations, when selecting a green solvent. While dimethyl citrate may hold promise, further experimental investigation is necessary to fully elucidate its performance characteristics and establish its position within the green solvent landscape. This guide serves as a starting point for this critical evaluation, emphasizing the importance of data-driven decision-making in the adoption of sustainable chemical practices.
References
- 1. Properties, preparation, and benefits of Propylene Carbonate_Chemicalbook [chemicalbook.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. makingchembooks.com [makingchembooks.com]
- 5. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]
- 6. smc-global.com [smc-global.com]
- 7. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYRENE™: A New Bio-based Dipolar Aprotic Solvent - ACS Community [communities.acs.org]
- 9. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. benchchem.com [benchchem.com]
- 13. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Going green with 2-methyltetrahydrofuran (2-MeTHF) | Rieke Metals [riekemetals.com]
- 17. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products | Semantic Scholar [semanticscholar.org]
- 18. Propylene Carbonate: The Sustainable Solvent [epchems.com]
- 19. iris.unive.it [iris.unive.it]
- 20. Green Chemical [korgc.com]
A Comparative Guide to Analytical Methods for Dimethyl Citrate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dimethyl citrate (B86180) is crucial for various applications, including metabolic studies and pharmaceutical development.[1] The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of the two most common and effective analytical techniques for dimethyl citrate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS).
This document outlines the principles of each technique, presents a comparison of their typical analytical performance, provides detailed experimental protocols, and illustrates the workflows for method validation and analysis.
Comparison of Analytical Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/LC-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] |
| Derivatization | Often required for non-volatile analytes like dimethyl citrate to increase volatility and thermal stability.[1] | Generally not required, allowing for direct analysis of the compound. |
| Specificity | High, especially with mass spectrometric detection. | High, particularly with tandem mass spectrometry (MS/MS) which provides excellent specificity. |
| Linearity (r²) | Typically ≥ 0.995 | Typically ≥ 0.999[2] |
| Accuracy (% Recovery) | 95-105% | 98-102% for drug substance[2] |
| Precision (% RSD) | Intra-day: ≤ 5%, Inter-day: ≤ 10% | Intra-day: ≤ 2%, Inter-day: ≤ 2%[2] |
| Limit of Detection (LOD) | Low to mid ng/mL range, dependent on derivatization efficiency and detector. | Low ng/mL to pg/mL range with MS/MS detection. |
| Limit of Quantitation (LOQ) | Mid to high ng/mL range. | Low to mid ng/mL range with MS/MS detection. |
| Sample Throughput | Lower, due to longer run times and sample preparation (derivatization). | Higher, with faster run times and simpler sample preparation. |
| Matrix Effects | Can be significant, potentially affecting accuracy and precision. | Can be managed with appropriate sample clean-up and the use of an internal standard. |
Experimental Protocols
Below are detailed methodologies for the quantification of dimethyl citrate using GC-MS and LC-MS/MS. These protocols should be considered as a starting point for method development and validation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the quantification of 1,5-dimethyl citrate in a biological sample matrix using GC-MS following a derivatization step.[1]
1. Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 400 µL of a cold extraction solvent mixture of acetonitrile (B52724) and methanol (B129727) (7:3, v/v).[1]
-
Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of 1,5-dimethyl citrate).
-
Vortex the mixture for 30 seconds and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 1,5-dimethyl citrate.[1]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.[1]
-
Mass Spectrometer: Agilent 5977 MS or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injection Volume: 1 µL.[1]
-
Injector Temperature: 280°C.[1]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program: Initial temperature: 80°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
MS Ion Source Temperature: 230°C.[1]
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized 1,5-dimethyl citrate and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a method for the direct quantification of 1,5-dimethyl citrate in aqueous samples or biological fluids using LC-MS/MS.[1]
1. Sample Preparation:
-
Dilute the sample (e.g., plasma, urine) with an appropriate solvent, such as water or a weak buffer, to bring the analyte concentration within the calibration range. For a 1:10 dilution, add 10 µL of sample to 90 µL of water.[1]
-
Add an internal standard (e.g., a stable isotope-labeled 1,5-dimethyl citrate) to all samples, calibration standards, and quality control samples.[1]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.[1]
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[1]
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient Elution: 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for 1,5-dimethyl citrate).[1]
-
Ion Source Parameters: Capillary Voltage, Source Temperature, and Gas Flow to be optimized.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for 1,5-dimethyl citrate and the internal standard must be determined by direct infusion of the standards into the mass spectrometer.[1]
Visualizing Workflows
To further clarify the processes involved in analytical method validation and a typical experimental workflow, the following diagrams are provided.
Analytical Method Validation Workflow
GC-MS Experimental Workflow for Dimethyl Citrate
References
A Comparative Guide to Purity Assessment of Synthetic Dimethyl Citric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 1,5-dimethyl citric acid, also known as sym-dimethyl citrate (B86180). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research compounds. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes the analytical workflow to aid in the selection of the most suitable method for your specific needs.
The synthesis of 1,5-dimethyl citrate, typically through the acid-catalyzed esterification of citric acid with methanol, can result in a profile of impurities that includes unreacted citric acid, monomethyl citrate, isomeric dimethyl citrates, and trimethyl citrate[1][2]. Therefore, robust analytical methods are required to accurately quantify the target compound and identify any process-related impurities.
Comparative Analysis of Purity Assessment Techniques
The purity of synthetic 1,5-dimethyl citrate can be effectively determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.
| Analytical Technique | Principle | Information Provided | Sample Preparation | Throughput | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantitative purity, impurity profile | Simple dissolution in a suitable solvent | High | High precision and accuracy, suitable for routine quality control. | May require reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Quantitative purity, impurity identification | Derivatization (e.g., silylation) is required | Moderate | High sensitivity and specificity, excellent for identifying volatile impurities. | Derivatization adds complexity and potential for side reactions. |
| Quantitative Nuclear Magnetic Resonance (¹H-NMR) | Signal intensity is directly proportional to the number of nuclei | Absolute purity, structural confirmation | Simple dissolution in a deuterated solvent with an internal standard | Low to Moderate | No need for a reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| Acid-Base Titration | Neutralization of the free carboxylic acid group | Assay of the acidic component (1,5-dimethyl citrate and acidic impurities) | Simple dissolution in water or a suitable solvent | High | Simple, cost-effective, and provides a direct measure of total acidity. | Not specific to 1,5-dimethyl citrate; quantifies all acidic components. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative determination of 1,5-dimethyl citrate and the separation of its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (pH adjusted to 2.5 with phosphoric acid) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthetic 1,5-dimethyl citrate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a blank onto the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities after a derivatization step to increase the volatility of 1,5-dimethyl citrate[3].
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: To the dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative[3].
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Prepare a solution of the derivatized sample in a suitable organic solvent.
-
Analysis: Inject the sample into the GC-MS system. Impurities can be identified by their mass spectra and retention times. Purity can be determined by area normalization.
Quantitative ¹H-NMR Spectroscopy
¹H-NMR provides an absolute measure of purity without the need for a specific reference standard of 1,5-dimethyl citrate[4][5].
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the 1,5-dimethyl citrate sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆)[6][7].
-
Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Analysis: The purity of 1,5-dimethyl citrate is calculated by comparing the integral of a characteristic signal of the analyte (e.g., the methylene (B1212753) protons) to the integral of a known signal from the internal standard.
Acid-Base Titration
This classical method is useful for determining the total acidic content, which includes the free carboxylic acid of 1,5-dimethyl citrate and any acidic impurities like unreacted citric acid or monomethyl citrate[8].
-
Instrumentation: A burette and a pH meter or a suitable indicator.
-
Titrant: A standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M).
-
Indicator: Phenolphthalein.
-
Sample Preparation: Accurately weigh the 1,5-dimethyl citrate sample and dissolve it in deionized water.
-
Procedure: Titrate the sample solution with the standardized sodium hydroxide solution to the endpoint, indicated by a persistent pink color or a sharp inflection in the pH curve.
-
Calculation: The purity, expressed as the percentage of the acidic component, is calculated based on the volume of titrant consumed.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthetic 1,5-dimethyl citrate.
Caption: A logical workflow for the comprehensive purity assessment of synthetic 1,5-dimethyl citrate.
Signaling Pathway for Impurity Formation
The following diagram illustrates the potential pathways for the formation of impurities during the synthesis of 1,5-dimethyl citrate from citric acid.
Caption: Potential impurity formation pathways during the synthesis of 1,5-dimethyl citrate.
References
A Comparative Guide to the Biological Activities of Dimethyl Citric Acid and Citric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of dimethyl citric acid and its parent compound, citric acid. The following sections outline their respective anti-inflammatory, antimicrobial, and antioxidant properties, supported by available experimental data. Detailed protocols for key assays are also provided to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activity
A summary of the known biological activities of this compound and citric acid is presented below, with quantitative data organized for direct comparison.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Citric acid also exhibits anti-inflammatory effects, contributing to its profile as a bioactive molecule.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | IC₅₀ Value |
| 1,5-Dimethyl Citrate (B86180) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Concentration-dependent inhibition of NO production.[1] | 39.76 ± 0.16 µM[1] |
| 1,5-Dimethyl Citrate | Cytokine Inhibition (IL-6, TNF-α) | LPS-stimulated RAW 264.7 macrophages | Concentration-dependent decrease in IL-6 and TNF-α production at 50 and 100 µM.[1] | Not Reported |
| Citric Acid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production. | Data Not Available |
| Citric Acid | Cytokine Inhibition (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages, H9N2-infected IEC-6 cells | Reduced secretion of pro-inflammatory cytokines.[2][3] | Not Reported |
Antimicrobial Activity
Citric acid is a well-established antimicrobial agent with broad-spectrum activity that is influenced by pH.[4][5] Limited data is currently available on the specific antimicrobial properties of this compound.
Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli | Staphylococcus aureus | Candida albicans |
| This compound | No Data Available | No Data Available | No Data Available |
| Citric Acid | 0.06 g/mL[4][5] | 0.06 g/mL[4][5] | 0.03 g/mL[4][5] |
Antioxidant Activity
Citric acid's antioxidant activity is primarily attributed to its ability to chelate metal ions, rather than direct radical scavenging.[6] Quantitative data on the antioxidant capacity of this compound is not currently available.
Table 3: Comparison of Antioxidant Activity
| Compound | DPPH Radical Scavenging Assay (IC₅₀) | ABTS Radical Scavenging Assay (IC₅₀) | Other Mechanisms |
| This compound | No Data Available | No Data Available | No Data Available |
| Citric Acid | Does not exhibit significant radical scavenging activity. | Does not exhibit significant radical scavenging activity. | Acts as a chelating agent for metal ions like iron, which can catalyze oxidative reactions.[6] |
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling Pathway by 1,5-Dimethyl Citrate
1,5-Dimethyl Citrate has been shown to exert its anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). 1,5-Dimethyl Citrate is proposed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assays
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or citric acid for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Workflow:
Procedure:
-
After the 24-hour incubation with LPS and test compounds, 100 µL of cell culture supernatant is transferred to a 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Workflow:
Procedure:
-
A serial two-fold dilution of the test compound (this compound or citric acid) is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The available data indicates that 1,5-dimethyl citrate is a promising anti-inflammatory agent, with a demonstrated ability to inhibit nitric oxide, IL-6, and TNF-α production in vitro, likely through the suppression of the NF-κB signaling pathway. Citric acid also possesses anti-inflammatory, as well as established antimicrobial and antioxidant (via chelation), properties.
A direct and comprehensive comparison of the biological activities of this compound and citric acid is currently limited by the lack of directly comparable quantitative data for all assessed parameters. Specifically, further research is required to determine the IC₅₀ value for nitric oxide inhibition by citric acid under the same experimental conditions as those used for 1,5-dimethyl citrate. Additionally, the antimicrobial spectrum and potency (MIC values) of this compound against common pathogens need to be established. Finally, a quantitative assessment of the antioxidant capacity of this compound would provide a more complete picture of its biological profile.
This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge and to design future studies aimed at fully elucidating the comparative biological activities of these two related compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biodegradability of Dimethyl Citric Acid: A Comparative Analysis
A detailed comparison of the biodegradability of dimethyl citric acid and its alternatives, providing researchers with essential data for informed material selection in drug development and other scientific applications.
The environmental fate of chemical compounds is a critical consideration in modern research and development, particularly in the pharmaceutical and biomedical fields. For scientists and drug development professionals, selecting materials that are not only effective but also environmentally benign is of paramount importance. This guide provides a comparative assessment of the biodegradability of this compound and its alternatives, supported by available experimental data and standardized testing protocols.
Comparative Biodegradability Data
The following table summarizes the available biodegradability data for citric acid esters and alternative biodegradable chelating agents. "Readily biodegradable" is a classification determined by stringent OECD testing, indicating that a substance will undergo rapid and ultimate degradation in the environment.[1]
| Compound | Test Guideline | Biodegradation (%) | Timeframe (days) | Classification |
| Citric Acid Esters (Proxies for this compound) | ||||
| Triethyl Citrate (B86180) | OECD 301 F | 78% | 28 | Readily Biodegradable[2] |
| Alternative Biodegradable Chelating Agents | ||||
| [S,S]-Ethylenediaminedisuccinic acid (EDDS) | OECD 301B | >80% | <28 | Readily Biodegradable[3][4] |
| Methylglycinediacetic acid (MGDA) | OECD 301B | >60% | 28 | Readily Biodegradable[3][4] |
| L-Glutamic acid N,N-diacetic acid (GLDA) | OECD 301D | >60% | 28 | Readily Biodegradable[3][4][5] |
| Benchmark (Poorly Biodegradable) | ||||
| Ethylenediaminetetraacetic acid (EDTA) | OECD 301B/D | <10% | 28 | Not Readily Biodegradable[5] |
Signaling Pathways and Degradation Mechanisms
The primary mechanism for the biodegradation of citric acid esters like this compound is expected to be hydrolysis of the ester bonds, followed by the microbial degradation of the resulting citric acid and alcohol. Citric acid is a central component of the Krebs cycle (also known as the citric acid cycle), a key metabolic pathway in many organisms for energy production.
Figure 1. Proposed biodegradation pathway for this compound.
Experimental Protocols
The biodegradability of the compounds listed is typically assessed using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant tests for ready biodegradability are from the OECD 301 series.
OECD Guideline 301 F: Manometric Respirometry Test
This method was used to determine the biodegradability of triethyl citrate.[2]
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over time and is expressed as a percentage of the theoretical oxygen demand (ThOD).[6][7]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.[2]
-
Test Duration: 28 days.[2]
-
Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[1]
Figure 2. Experimental workflow for OECD Guideline 301 F.
OECD Guideline 301 B: CO2 Evolution Test
This method is commonly used for assessing the ready biodegradability of water-soluble organic chemicals.[8]
-
Principle: The test substance is exposed to an inoculum in a mineral medium. The amount of carbon dioxide (CO2) evolved from the biodegradation of the substance is measured and compared to the theoretical maximum amount of CO2 (ThCO2) that could be produced.[8]
-
Inoculum: Activated sludge, typically from a domestic wastewater treatment plant.
-
Test Duration: 28 days.
-
Pass Criteria: To be classified as readily biodegradable, the substance must result in the evolution of at least 60% of its ThCO2 within a 10-day window during the 28-day test.[1]
OECD Guideline 301 D: Closed Bottle Test
This test is suitable for readily biodegradable substances.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a relatively small number of microorganisms and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period.[9]
-
Inoculum: Effluent from a municipal sewage treatment plant.[9]
-
Test Duration: 28 days.
-
Pass Criteria: A substance is considered readily biodegradable if the biological oxygen demand (BOD) is at least 60% of the ThOD.[9]
Discussion and Conclusion
The available data on triethyl citrate, showing 78% biodegradation in 28 days, strongly suggests that it is readily biodegradable.[2] Given the structural similarity, it is highly probable that dimethyl citrate, and other short-chain alkyl esters of citric acid, would also be readily biodegradable. The ester linkages are susceptible to enzymatic hydrolysis, and the resulting citric acid is a readily metabolizable substrate for a wide variety of microorganisms.[10][11]
The alternative chelating agents—EDDS, MGDA, and GLDA—also demonstrate ready biodegradability, making them suitable replacements for persistent chelators like EDTA in many applications.[3][4][5] The choice between these alternatives would likely depend on other factors such as chelation strength for specific metals, pH stability, and cost.
References
- 1. oecd.org [oecd.org]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. petroleumhpv.org [petroleumhpv.org]
- 7. concawe.eu [concawe.eu]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - importierte Daensätze - LDM [service.tib.eu]
- 10. santos.com [santos.com]
- 11. mauiinvasive.org [mauiinvasive.org]
Dimethyl Citrate: A Comparative Guide to a Potentially Non-Toxic Solvent for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that impacts experimental outcomes, safety, and environmental footprint. This guide provides a comprehensive validation of dimethyl citrate (B86180) as a potentially non-toxic solvent, comparing its properties and performance with commonly used alternatives. The information is supported by available experimental data and detailed protocols to aid in its evaluation and adoption in the laboratory.
Dimethyl citrate, a diester derivative of the naturally abundant citric acid, is emerging as a promising alternative to conventional organic solvents. Its inherent biodegradability and derivation from a biological source position it as a "green" solvent. This guide will delve into its toxicological profile, solvent characteristics, and performance in comparison to other solvents frequently used in research and development.
Comparative Toxicity Analysis
The safety of a solvent is a paramount concern in a laboratory setting. While specific toxicological data for dimethyl citrate is limited, an assessment can be made by examining related citrate esters and comparing them to common solvents.
Table 1: Comparison of Acute Oral Toxicity (LD50) and In Vitro Cytotoxicity (IC50)
| Solvent | Chemical Class | Acute Oral LD50 (rat) | In Vitro Cytotoxicity (IC50) | Key Toxicological Concerns |
| Dimethyl Citrate (inferred) | Citrate Ester | Likely high (>2000 mg/kg) | Data not available | Expected to be low based on related compounds |
| Triethyl Citrate | Citrate Ester | >32,000 mg/kg[1] | Not an irritant or sensitizer (B1316253) in humans[2] | Low toxicity, used in food and pharmaceuticals[3][4][5] |
| Acetyl Tributyl Citrate | Citrate Ester | Data not available | Non-toxic, suitable for sensitive skin[6] | Recognized as a safe and biodegradable plasticizer[7] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Sulfoxide | 14,500 mg/kg[8][9] | Cell line dependent, generally < 2% (v/v)[10][11][12] | Can enhance skin absorption of other chemicals[9] |
| N,N-Dimethylformamide (DMF) | Amide | 2,250 - 5,809 mg/kg[13] | Highest cytotoxicity among common solvents[11][12][14] | Hepatotoxic and potential reproductive toxin[15] |
| Ethanol | Alcohol | 7,060 mg/kg[9] | Low cytotoxicity, MTC between 1-2% (v/v)[10][16] | Flammable |
| Acetone | Ketone | 5,800 mg/kg | Least cytotoxic among many common solvents[11][14] | Flammable, can cause eye irritation |
MTC: Maximum Tolerated Concentration
Based on the high LD50 values and low cytotoxicity of related citrate esters like triethyl citrate and acetyl tributyl citrate, it is reasonable to infer that dimethyl citrate possesses a favorable safety profile.[1][2][3][4][5][6][7] In contrast, solvents like DMF exhibit significant toxicity, while even the widely used DMSO is not without safety concerns.[8][9][11][12][13][14][15]
Solvent Performance and Applications
The efficacy of a solvent is determined by its ability to dissolve a wide range of compounds and its compatibility with various experimental conditions. While extensive data on the solvent properties of dimethyl citrate is not yet available, its known characteristics and applications provide valuable insights.
Table 2: Comparison of Solvent Properties and Performance
| Solvent | Boiling Point (°C) | Polarity | Known Solubilities | Notable Applications |
| Dimethyl Citrate | Data not available | Polar | Soluble in DMSO, slightly soluble in methanol[17] | Anti-inflammatory and antimicrobial agent research[18] |
| Triethyl Citrate | 294 | Polar | Soluble in water, miscible with alcohols | Food additive, pharmaceutical coatings, plasticizer[3][4][5] |
| Tributyl Citrate | 170 (at 133.3Pa)[19][20] | Non-polar | Soluble in most organic solvents[19][20] | Plasticizer for polymers, food packaging, medical products[19][20] |
| Dimethyl Sulfoxide (DMSO) | 189[15] | Highly Polar Aprotic | Dissolves a wide range of polar and nonpolar compounds[15] | Drug discovery, cell culture, chemical reactions[21] |
| N,N-Dimethylformamide (DMF) | 153[15] | Polar Aprotic | Strong solvency for polymers | Chemical synthesis, particularly for polymers |
| Ethanol | 78.37 | Polar Protic | Miscible with water and many organic solvents | Extractions, chromatography, as a reagent |
| Acetone | 56 | Polar Aprotic | Miscible with water and many organic solvents | General laboratory solvent, cleaning, extractions |
Dimethyl citrate has been successfully used as a solvent in the synthesis of amides, indicating its utility in organic reactions.[18] Its solubility in common laboratory solvents like DMSO and methanol (B129727) suggests its potential for broader applications.[17] Further research is needed to fully characterize its solvating power for a wider range of active pharmaceutical ingredients (APIs) and other chemical compounds.
Experimental Protocols
To facilitate the evaluation of dimethyl citrate in your laboratory, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a solvent that inhibits cell growth by 50% (IC50).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of solvents using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, RAW-264.7, or human umbilical vein endothelial cells) in 96-well plates at a suitable density and incubate for 24 hours.[11][12][14]
-
Treatment: Prepare serial dilutions of dimethyl citrate and control solvents in the cell culture medium. Replace the existing medium with the treatment medium and incubate for a period of 24 to 72 hours.[11][12][14]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against solvent concentration.
Determination of Solvent Solubility
This protocol outlines a method to quantify the solubility of a compound in dimethyl citrate.
Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a compound in a solvent.
Methodology:
-
Equilibration: Add an excess amount of the solute to a known volume of dimethyl citrate in a sealed vial. Equilibrate the mixture at a constant temperature with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Separation: Centrifuge the saturated solution to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Conclusion
Dimethyl citrate presents a compelling case as a non-toxic and environmentally friendly solvent for a variety of scientific applications. While direct, comprehensive toxicological and solvent performance data remains to be fully established, the available information on related citrate esters strongly suggests a favorable safety profile. Its demonstrated utility in organic synthesis and its solubility in common laboratory solvents highlight its potential as a versatile alternative. Researchers and drug development professionals are encouraged to consider dimethyl citrate as a "greener" option and to utilize the provided protocols to validate its performance for their specific needs. Further investigation into its broad applicability will be crucial in establishing dimethyl citrate as a staple in the modern, safety-conscious laboratory.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Triethyl Citrate [chemball.com]
- 4. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 6. specialchem.com [specialchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Acute and subchronic toxicity of dimethylformamide and dimethylacetamide following various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. nbinno.com [nbinno.com]
- 16. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 20. Tributyl Citrate (TBC) Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 21. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
Cross-Validation of Analytical Methods for Dimethyl Citrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dimethyl citrate (B86180) is crucial for advancements in metabolic research and pharmaceutical development. This guide provides an objective comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of dimethyl citrate. This comparison is supported by established experimental protocols and typical performance data to aid in method selection and validation.
Dimethyl citrate, a diester derivative of citric acid, requires precise measurement in various biological and chemical matrices.[1] The choice of analytical methodology is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] This guide explores the cross-validation of GC-MS and LC-MS/MS, presenting their principles, performance characteristics, and detailed experimental protocols.
Comparative Analysis of Analytical Methodologies
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small molecules like dimethyl citrate, each with distinct advantages and considerations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes such as dimethyl citrate, a derivatization step is necessary to increase volatility and thermal stability.[1] This method offers high sensitivity and selectivity.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific for quantifying non-volatile compounds in complex matrices.[1] It often requires minimal sample preparation and provides excellent accuracy and precision.[1]
The selection between these methods often involves a trade-off between the need for derivatization in GC-MS and the potential for matrix effects in LC-MS/MS.
Data Presentation: Summary of Method Performance
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of small organic acids like dimethyl citrate. These values are representative and intended to provide a baseline for method comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | low ng/mL | pg/mL to low ng/mL |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Sample Preparation | Extraction and mandatory derivatization | Simple extraction and filtration |
| Throughput | Lower due to derivatization step | Higher due to simpler sample preparation |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of dimethyl citrate following a derivatization step to create a volatile analyte.
1. Sample Preparation:
-
Extraction: For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction with a suitable organic solvent.
-
Derivatization: The extracted and dried sample is subjected to a derivatization reaction, for example, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative of dimethyl citrate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is well-suited for the direct analysis of dimethyl citrate without the need for derivatization.
1. Sample Preparation:
-
Extraction: For biological samples, a protein precipitation step using a solvent like acetonitrile (B52724) is typically performed, followed by centrifugation.
-
Dilution: The supernatant is diluted with the mobile phase to a concentration within the linear range of the assay.
-
Filtration: The sample is filtered through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.[1]
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[1]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-7 min: 95% B.
-
7-7.1 min: 95-5% B.
-
7.1-10 min: 5% B.[1]
-
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
Mandatory Visualizations
To further clarify the experimental processes and logical connections, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethyl Citric Acid
Immediate Safety and Handling for Disposal
Before initiating any disposal protocol, it is crucial to adhere to the following safety measures. All handling of dimethyl citric acid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
In Case of a Spill: Should a spill occur, absorb the material with an inert, non-combustible absorbent like sand or vermiculite. The contaminated absorbent must then be collected and placed in a sealed, labeled container for disposal as chemical waste.[1] For spills of citric acid solutions, neutralization with soda ash or sodium bicarbonate may be recommended before absorption.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from identification to final pickup. Adherence to local, state, and federal regulations is mandatory.[1]
1. Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of in its original container or a clearly labeled, sealed waste container.[1]
-
Solutions containing this compound must be collected in a designated and labeled waste container.[1]
-
Contaminated materials , such as pipette tips, weighing boats, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.[1]
-
Crucially, do not mix this compound waste with other waste streams unless their compatibility has been confirmed to avoid potentially hazardous reactions.[1][4]
2. Waste Characterization: While this compound is not expected to be classified as a highly hazardous substance, it is essential to review the specific hazard classifications on the product's SDS if available.[1] If the substance is dissolved in a solvent, the hazards of that solvent must also be considered when characterizing the waste.[1]
3. Containerization and Labeling:
-
Use only approved, chemically resistant containers for waste collection.[1][4] The original container of the main component of the waste is often a suitable choice.[5]
-
All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the percentage of each chemical constituent, and the accumulation start date.[1][4][6] Do not use abbreviations or chemical formulas.[6]
-
Keep containers securely closed at all times, except when adding waste.[4][6]
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[5][6][7]
-
Ensure containers are sealed to prevent leaks or spills.[1]
-
Segregate incompatible waste and chemicals at all times.[4] For instance, store acids away from bases and flammables.[6]
-
Use secondary containment for all liquid hazardous wastes.[4]
5. Requesting Waste Pickup:
-
When a waste container is 90% full, complete a chemical waste pickup form.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
Quantitative Data Summary
For citric acid and its solutions, specific pH and concentration thresholds may determine if it is managed as dangerous waste.
| Parameter | Guideline | Source |
| pH of Waste Solution | Must be managed as Dangerous Waste if pH is 6 or lower. | [8] |
| Concentration | Must be managed as Dangerous Waste if concentration is 1% or greater. | [8] |
| Neutralization pH | Adjust to a pH between 6 and 9 with an alkali (e.g., soda ash, sodium bicarbonate) if permitted by local regulations for drain disposal of small quantities. | [3] |
Experimental Protocols
Spill Clean-up Procedure for Solid this compound:
-
Ensure proper PPE is worn (safety goggles, gloves, lab coat).
-
If the spill is small and can be cleaned up in approximately 10 minutes by trained personnel, proceed with caution.[8]
-
Carefully sweep up the solid material using spark-resistant tools to avoid generating dust.[8]
-
Place the swept material into a resealable bag or other appropriate waste disposal container.[8]
-
Label the container as "Hazardous Waste" with the full chemical name.
-
Dispose of the container as dangerous waste according to institutional procedures.[8]
-
Decontaminate the spill area with a soap solution.[3]
Neutralization and Disposal of Dilute Aqueous Solutions (if permitted by local regulations):
-
Work in a well-ventilated area, preferably a fume hood.
-
If permitted by regulation, dilute the solution to 3 to 5 times its volume with cold water.[3]
-
Slowly add an alkali, such as soda ash or sodium bicarbonate, to adjust the pH to between 6 and 9.[3]
-
If drain disposal is permitted, open the cold water tap completely and slowly pour the neutralized material down the drain.[3]
-
Allow cold water to run for at least 5 minutes to completely flush the system.[3]
-
Important: Always check with national, state, and local authorities before disposing of any chemical waste down the drain.[3]
Visualizing the Disposal Process
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision-making process for handling a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. nationalchemicals.com [nationalchemicals.com]
- 3. accomn.com [accomn.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling Dimethyl Citric acid
This guide provides immediate safety and logistical information for handling citric acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling citric acid, particularly in its solid form, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specific Considerations |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[1][2] | An eye wash station should be readily accessible.[3] In case of contact, rinse cautiously with water for several minutes.[4] |
| Skin Protection | Protective gloves (rubber or neoprene).[1] Lab coat or other protective clothing. | Remove and wash contaminated clothing before reuse.[1][4] In case of skin contact, wash the area with plenty of water.[1][4] |
| Respiratory Protection | Use in a well-ventilated area.[2][5] If dust is generated, a NIOSH-approved dust respirator should be used.[5] | A self-contained breathing apparatus may be necessary in case of a large spill or emergency.[3] |
Operational and Disposal Plans
Handling Procedures:
-
General Handling: Avoid direct contact with the substance.[3] Do not eat, drink, or smoke in areas where citric acid is handled.[1][2][4] Wash hands thoroughly after handling.[1][2][4]
-
Ventilation: Ensure there is sufficient ventilation in the area of use.[2][3][5] Local exhaust ventilation is recommended if dust is generated.[1]
-
Dust Control: Minimize the generation and accumulation of dust.[1][2] Fine dust dispersed in the air can be a potential explosion hazard.[2]
Storage:
-
Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][4][5]
Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.
-
For spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[1][6] Avoid creating dust during cleanup.[1][3] The spill area can then be flushed with water.[1] Do not allow the product to enter drains.[6]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash off with soap and plenty of water.[6] Get medical attention if irritation develops and persists.
-
Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person. Seek medical advice.
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]
Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of citric acid.
Caption: Workflow for handling a chemical spill of citric acid.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
